molecular formula C14H14N4O3 B3082588 Sorafenib impurity 21 CAS No. 1129683-88-0

Sorafenib impurity 21

Cat. No.: B3082588
CAS No.: 1129683-88-0
M. Wt: 286.29 g/mol
InChI Key: YNEDEUSMGQBBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorafenib Impurity 21 (Chemical Name: 4,6-Dichloro-N,N-dimethylpicolinamide) is a high-quality chemical reference standard essential for the research and development of the kinase inhibitor Sorafenib . This impurity is supplied with comprehensive characterization data and is intended for use in analytical method development and validation (AMV), as well as for quality control (QC) applications in pharmaceutical analysis . It plays a crucial role in ensuring the safety, efficacy, and consistency of drug products, particularly in the context of Abbreviated New Drug Applications (ANDA) . By utilizing this well-characterized impurity standard, researchers can accurately identify and quantify impurities during drug substance and drug product analysis, thereby supporting regulatory compliance and maintaining high standards in commercial pharmaceutical production . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please note that this compound is typically available through custom synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-16-13(19)12-8-11(6-7-17-12)21-10-4-2-9(3-5-10)18-14(15)20/h2-8H,1H3,(H,16,19)(H3,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEDEUSMGQBBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to a Potential Sorafenib Impurity: 4,6-Dichloro-N,N-dimethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Sorafenib Impurity 21" for the compound 4,6-Dichloro-N,N-dimethylpicolinamide with a molecular weight of 219.1 g/mol is based on information from a commercial supplier of pharmaceutical reference standards[1]. Publicly available scientific literature and pharmacopeial standards do not currently establish a definitive link between this specific molecule and the synthesis or degradation of the active pharmaceutical ingredient (API) Sorafenib. This guide provides a detailed technical overview of 4,6-Dichloro-N,N-dimethylpicolinamide based on available chemical information and general principles of impurity control in the pharmaceutical industry.

Introduction to Sorafenib and the Importance of Impurity Profiling

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer[2]. It functions by targeting several kinases involved in tumor cell proliferation and angiogenesis[3][4]. The chemical complexity of Sorafenib and the nature of its multi-step synthesis mean that, like any pharmaceutical product, it is susceptible to the presence of impurities. These can originate from starting materials, intermediates, byproducts, or degradation of the API[5].

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of impurities in drug substances and products to ensure their safety and efficacy[6]. Therefore, the identification, characterization, and control of any potential impurity is a critical aspect of drug development and manufacturing.

Characterization of 4,6-Dichloro-N,N-dimethylpicolinamide

While its direct link as a process or degradation impurity of Sorafenib is not widely documented in scientific literature, 4,6-Dichloro-N,N-dimethylpicolinamide has been cataloged as "Sorafenib Impurity 21" by at least one supplier of reference standards[1]. A comprehensive understanding of its chemical properties is the first step in any analytical investigation.

Identifier Value Source
Chemical Name 4,6-Dichloro-N,N-dimethylpicolinamide[1]
CAS Number 1858792-36-5[1]
Molecular Formula C₈H₈Cl₂N₂O[1]
Molecular Weight 219.1 g/mol [1]
Structural Elucidation

The structure of 4,6-Dichloro-N,N-dimethylpicolinamide is fundamentally different from that of Sorafenib. Sorafenib is a complex bi-aryl urea containing a pyridine ring, a phenyl ring, and a trifluoromethylphenyl moiety[3]. In contrast, 4,6-Dichloro-N,N-dimethylpicolinamide is a simpler dichlorinated N,N-dimethylpicolinamide.

Expert Insight: The significant structural disparity between Sorafenib and 4,6-Dichloro-N,N-dimethylpicolinamide suggests that if it is indeed a process-related impurity, it would likely arise from a specific, perhaps uncommon, synthetic route or as an impurity from a starting material, rather than as a degradation product of the final Sorafenib molecule. Degradation pathways of Sorafenib typically involve hydrolysis of the urea linkage[2].

Potential Origins and Formation Pathways

Given the lack of specific literature linking this compound to Sorafenib synthesis, we can hypothesize potential, though unconfirmed, pathways based on general organic chemistry principles.

Diagram: Hypothetical Origin of the Impurity

G cluster_0 Sorafenib Synthesis Starting_Material Starting Material (e.g., dichlorinated picolinic acid derivative) Sorafenib_API Sorafenib API Starting_Material->Sorafenib_API Main Reaction Pathway Impurity Impurity: 4,6-Dichloro-N,N- dimethylpicolinamide Starting_Material->Impurity Carry-over or Side Reaction

Caption: Potential origin of the impurity as a carried-over starting material.

It is plausible that a dichlorinated picolinic acid derivative could be used in a synthetic route leading to a structural analog of Sorafenib, or as a raw material in a process where it is carried over into the final product.

Analytical Methodologies for Detection and Quantification

The control of any impurity relies on robust analytical methods. While a specific validated method for 4,6-Dichloro-N,N-dimethylpicolinamide in a Sorafenib matrix is not publicly available, established principles of impurity analysis can be applied.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for impurity profiling in pharmaceuticals[2]. A stability-indicating reverse-phase HPLC (RP-HPLC) method would be the logical choice for separating this potential impurity from the Sorafenib API.

Self-Validating Protocol Design: HPLC Method Development

The development of a robust HPLC method should follow a systematic approach to ensure it is "self-validating"—meaning its performance is well-understood and reliable.

Step 1: Initial Screening & Column Selection

  • Rationale: The significant difference in polarity and structure between Sorafenib (a large, relatively non-polar molecule) and 4,6-Dichloro-N,N-dimethylpicolinamide (a smaller, more polar molecule) suggests that good separation is achievable.

  • Action: Screen various C18 and Phenyl-Hexyl columns. A C18 column is a standard starting point for retaining the non-polar Sorafenib, while the impurity should elute earlier.

Step 2: Mobile Phase Optimization

  • Rationale: To achieve optimal resolution and peak shape.

  • Action:

    • Start with a simple mobile phase gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Adjust the gradient slope to maximize the resolution between the impurity and the API.

    • If co-elution occurs, consider alternative organic modifiers like methanol.

Step 3: Wavelength Selection

  • Rationale: To ensure sensitive detection of both the API and the impurity.

  • Action: Use a Photo Diode Array (PDA) detector to acquire UV spectra for both compounds. Select a wavelength that provides an adequate response for both, or use multiple wavelengths if necessary. Sorafenib has a UV absorption maximum around 240 nm[2]. The impurity's maximum would need to be determined experimentally.

Step 4: Method Validation (as per ICH Q2(R1) Guidelines)

  • Rationale: To formally demonstrate the method is suitable for its intended purpose.

  • Action: Perform validation experiments for:

    • Specificity: Spike the Sorafenib sample with the impurity reference standard to prove the method can distinguish between the two.

    • Linearity: Analyze a series of dilutions of the impurity standard to demonstrate a linear relationship between concentration and peak area.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

    • Accuracy & Precision: Analyze spiked samples at different concentration levels to demonstrate the method's accuracy and repeatability.

    • Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to ensure it remains reliable under minor variations.

Diagram: Analytical Workflow for Impurity Control

G Sample Sorafenib Drug Substance Method Develop & Validate RP-HPLC Method Sample->Method Analysis Chromatographic Analysis (UPLC/HPLC) Method->Analysis Decision Impurity > Limit? Analysis->Decision Pass Release Batch Decision->Pass No Fail Reject Batch & Investigate Decision->Fail Yes

Caption: A standard workflow for the control of pharmaceutical impurities.

Mass Spectrometry for Confirmation

For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight information that can confirm the identity of the impurity peak observed in the chromatogram[2]. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition and adding another layer of certainty to the identification.

Control Strategies and Regulatory Considerations

The control of any impurity is guided by regulatory frameworks like ICH Q3A/Q3B, which set thresholds for reporting, identification, and qualification.

Threshold Action Required
Reporting Threshold The impurity must be reported if it is present above this level.
Identification Threshold The impurity's structure must be determined if it exceeds this level.
Qualification Threshold Toxicological data is required to justify the impurity limit if it is present above this level.

Without specific guidance for 4,6-Dichloro-N,N-dimethylpicolinamide as a Sorafenib impurity, the default ICH thresholds would apply. A crucial step for any manufacturer would be to procure a qualified reference standard of this compound to accurately quantify its levels in their Sorafenib batches[1][5].

Conclusion

The compound 4,6-Dichloro-N,N-dimethylpicolinamide (MW 219.1 g/mol ) has been commercially designated as "Sorafenib Impurity 21". While its definitive origin as a process-related or degradation impurity of Sorafenib is not established in the public scientific domain, its potential presence necessitates a robust control strategy. This guide outlines the foundational steps for its analytical characterization and control, grounded in established pharmaceutical quality principles. The development and validation of a specific, sensitive, and selective chromatographic method are paramount for ensuring that any batch of Sorafenib API meets the stringent safety and quality standards required for patient use. Further investigation would be required to definitively establish the origin of this compound and its relevance to the quality control of Sorafenib.

References

  • Sorafenib Impurity 21 | CAS No: 1858792-36-5. Cleanchem. Available at: [Link]

  • Broad Transcriptomic Impact of Sorafenib and Its Relation to the Antitumoral Properties in Liver Cancer Cells. PubMed Central. Available at: [Link]

  • Sorafenib EP Impurity-J. Nia Innovation. Available at: [Link]

  • Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability. Impactfactor. Available at: [Link]

  • Sorafenib Aminophenoxy Impurity | CAS 284462-37-9. Veeprho Pharmaceuticals. Available at: [Link]

  • Sorafenib-impurities. Pharmaffiliates. Available at: [Link]

  • PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB. ResearchGate. Available at: [Link]

  • Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sorafenib Related Compound 21. Axios Research. Available at: [Link]

  • 4-Chloro-2-nitroaniline | C6H5ClN2O2. PubChem. Available at: [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to the Identification of Sorafenib Impurity 21 in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product. Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, is synthesized through a multi-step process that can generate several process-related impurities and degradation products. This technical guide provides a comprehensive framework for the identification and characterization of a specific impurity, "Sorafenib Impurity 21," in the Sorafenib bulk drug substance. We will delve into the regulatory landscape, orthogonal analytical strategies, and the logic behind experimental design, offering field-proven insights for researchers, analytical scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

The therapeutic efficacy and safety of a drug product are intrinsically linked to the purity of its active pharmaceutical ingredient (API). Impurities, even at trace levels, can potentially alter the pharmacology, toxicology, or stability of the drug.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), to control impurities in new drug substances.[2][3][4][5] These guidelines, particularly ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities that exceed specific thresholds.[2][4]

Sorafenib (chemical name: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide) is a complex molecule susceptible to the formation of various impurities during its synthesis and storage.[][7] "Sorafenib Impurity 21" is one such process-related impurity that requires meticulous identification and control to ensure the quality of the Sorafenib bulk drug.

Characterization of Sorafenib Impurity 21

Based on available reference standard data, Sorafenib Impurity 21 has been identified as 4,6-Dichloro-N,N-dimethylpicolinamide .[8] Key identifiers for this impurity are presented in Table 1.

ParameterValueReference
Chemical Name 4,6-Dichloro-N,N-dimethylpicolinamide[8]
CAS Number 1858792-36-5[8]
Molecular Formula C8H8Cl2N2O[8]
Molecular Weight 219.1 g/mol [8]

Understanding the chemical nature of this impurity is the foundational step in developing a robust analytical strategy for its detection and quantification.

A Multi-faceted Approach to Impurity Identification: The Power of Orthogonal Techniques

No single analytical technique can provide the complete picture required for the unambiguous identification and structural elucidation of an unknown impurity. A well-designed, self-validating system relies on the integration of orthogonal (independent) analytical methods. This approach ensures the reliability and accuracy of the results, a cornerstone of scientific integrity in pharmaceutical analysis.

The logical workflow for identifying and characterizing Sorafenib Impurity 21 typically involves a primary separation technique followed by a battery of spectroscopic methods for structural confirmation.

Impurity_Identification_Workflow cluster_separation Separation & Detection cluster_identification Structural Elucidation API Sorafenib Bulk Drug HPLC Reverse-Phase HPLC/UPLC API->HPLC Injection Detection UV/PDA Detection (Initial Detection & Quantification) HPLC->Detection Separation Isolated_Impurity Isolated Impurity Fraction HPLC->Isolated_Impurity Fraction Collection LCMS LC-MS/MS Detection->LCMS Hyphenation for Mass Info Final_Structure Confirmed Structure of Sorafenib Impurity 21 LCMS->Final_Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Final_Structure IR FTIR Spectroscopy IR->Final_Structure Isolated_Impurity->NMR Detailed Structure Isolated_Impurity->IR Functional Groups

Figure 1: A typical workflow for the identification and structural elucidation of an impurity in a bulk drug substance.

The Workhorse of Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone technique for separating impurities from the main API.[9][10] Its versatility, reproducibility, and ability to be coupled with various detectors make it indispensable for impurity profiling.[9]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is commonly chosen for the analysis of Sorafenib and its impurities due to its hydrophobicity, which provides good retention and separation of the relatively non-polar Sorafenib molecule and its related substances.[11][12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[11][12] This allows for the effective separation of impurities with a wide range of polarities. The buffer controls the pH and influences the ionization state of the analytes, thereby affecting their retention.

  • Detection: A UV detector, often a Photo Diode Array (PDA) detector, is used for its ability to monitor multiple wavelengths simultaneously. This helps in detecting impurities that may have different absorption maxima than the parent drug and can also provide preliminary information about the purity of a chromatographic peak.[11]

Experimental Protocol: RP-HPLC Method for Sorafenib Impurity Profiling

  • Instrumentation: A validated HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent UPLC column).

    • Mobile Phase A: 0.01 M Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.[11]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 70% A, 30% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: 30% A, 70% B

      • 30.1-35 min: Re-equilibration to 70% A, 30% B

  • Sample Preparation:

    • Accurately weigh and dissolve the Sorafenib bulk drug in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject a blank (diluent), a reference standard of Sorafenib Impurity 21 (if available), and the sample solution.

    • Monitor the chromatogram for peaks other than the main Sorafenib peak. The relative retention time (RRT) can be used for preliminary identification if a reference standard is used.

Unveiling the Mass: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC provides separation and quantification, it does not offer definitive structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[9] This allows for the determination of the molecular weight of the impurity.[9]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules like Sorafenib and its impurities, minimizing fragmentation and providing a clear molecular ion peak.

  • Mass Analyzer: A tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole, is highly valuable.[13] It allows for the selection of the molecular ion of the impurity and its subsequent fragmentation, providing a unique fragmentation pattern that acts as a "fingerprint" for the molecule and offers clues about its structure.[9][13]

Experimental Protocol: LC-MS/MS for Impurity Identification

  • Instrumentation: An LC-MS/MS system, typically with an ESI source.[13]

  • LC Conditions: Utilize the same or a very similar HPLC method as developed for impurity profiling to ensure correlation of retention times.

  • MS Conditions (Illustrative):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100-1000 for full scan analysis.

    • MS/MS: Select the [M+H]+ ion corresponding to the impurity (for Sorafenib Impurity 21, this would be m/z 220.0, accounting for chlorine isotopes) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Analysis:

    • Determine the exact mass of the impurity from the full scan data. This can be used to predict the elemental composition.

    • Analyze the fragmentation pattern to propose a structure or confirm the identity of the impurity by comparing it to the fragmentation of a known standard or to in-silico fragmentation predictions.

The Gold Standard for Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[14] It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule.[14] For definitive identification of an unknown impurity, NMR is often considered essential.[9][14]

Causality Behind Experimental Choices:

  • Isolation: NMR is less sensitive than MS, often requiring the impurity to be isolated in milligram quantities and high purity. This is typically achieved by preparative HPLC.

  • Multi-dimensional NMR: While 1D spectra (¹H and ¹³C) provide fundamental information, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for piecing together the molecular structure by revealing correlations between different nuclei.

Experimental Protocol: NMR for Structural Elucidation

  • Isolation:

    • Use preparative HPLC with a method scaled up from the analytical HPLC method to isolate the impurity of interest.

    • Collect the fraction corresponding to the impurity peak.

    • Remove the solvent under vacuum and confirm the purity of the isolated material by analytical HPLC.

  • NMR Analysis:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the following NMR spectra:

      • ¹H NMR: To determine the number and types of protons and their neighboring environments.

      • ¹³C NMR: To determine the number and types of carbon atoms.

      • 2D COSY: To identify proton-proton couplings (connectivity).

      • 2D HSQC: To identify direct carbon-proton attachments.

      • 2D HMBC: To identify long-range carbon-proton correlations, which is key for connecting different fragments of the molecule.

  • Structure Elucidation:

    • Integrate the data from all NMR experiments to assemble the complete chemical structure.

    • Compare the obtained spectra with the known spectrum of the 4,6-Dichloro-N,N-dimethylpicolinamide reference standard for final confirmation.

Building a Self-Validating System for Trustworthy Results

Self_Validation_Logic cluster_data Orthogonal Data Points cluster_conclusion Conclusion HPLC HPLC/UPLC RRT: X min UV λmax: Y nm Validation Cross-Validation HPLC->Validation LCMS LC-MS/MS [M+H]⁺: m/z 220.0 Fragments: Z₁, Z₂... LCMS->Validation NMR NMR (¹H, ¹³C, 2D) Chemical Shifts Coupling Constants Correlations NMR->Validation Confirmation Unambiguous Identification of Impurity 21 Validation->Confirmation Concordant Data

Figure 2: Logical relationship demonstrating how orthogonal analytical techniques provide a self-validating system for impurity identification.

The process works as follows:

  • HPLC/UPLC detects a peak at a specific retention time.

  • LC-MS confirms that the peak at that retention time has a molecular weight consistent with the proposed impurity structure (C8H8Cl2N2O). The fragmentation pattern should also align with this structure.

  • Isolated material from the HPLC peak, when analyzed by NMR , yields a spectrum that is unequivocally assigned to the structure of 4,6-Dichloro-N,N-dimethylpicolinamide.

Regulatory Compliance and Control Strategy

Once identified, the impurity must be controlled within the limits set by regulatory guidelines.[2][15][16] For a new drug substance, the ICH Q3A(R2) guideline specifies thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[2][4]

ThresholdMaximum Daily Dose ≤ 2g/dayReference
Reporting > 0.05%[15]
Identification > 0.10%[15]
Qualification > 0.15%[2]

A control strategy for Sorafenib Impurity 21 would involve:

  • Including a limit for this impurity in the Sorafenib bulk drug specification.

  • Using the validated HPLC method for routine quality control analysis to ensure that batches of Sorafenib do not exceed this limit.[10]

  • If the impurity is found to exceed the qualification threshold, toxicological studies may be required to demonstrate its safety.

Conclusion

The identification of "Sorafenib Impurity 21" in the bulk drug substance is a systematic process that epitomizes the principles of modern pharmaceutical analysis. It requires a deep understanding of the regulatory landscape, the strategic application of orthogonal analytical techniques, and a logical, evidence-based approach to structural elucidation. By integrating separation science (HPLC/UPLC) with powerful spectroscopic techniques (MS and NMR), researchers can build a self-validating analytical workflow. This not only ensures the unambiguous identification of the impurity but also establishes a foundation of trustworthiness and scientific integrity, ultimately safeguarding patient health by ensuring the quality, safety, and efficacy of the Sorafenib drug product.

References

  • Title: Sorafenib Impurity 21 | CAS No: 1858792-36-5 Source: Cleanchem URL: [Link]

  • Title: PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB Source: ResearchGate URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: Sorafenib Aminophenoxy Impurity | CAS 284462-37-9 Source: Veeprho URL: [Link]

  • Title: Sorafenib HPLC research article Source: ResearchGate URL: [Link]

  • Title: Sorafenib | C21H16ClF3N4O3 | CID 216239 Source: PubChem - NIH URL: [Link]

  • Title: AN UPLC METHOD FOR THE DETERMINATION OF SORAFENIB IN HUMAN PLASMA BY FLUORIMETRIC DETECTION WITH PRE-COLUMN DERIVATIZATION AND A PHARMACOKINETIC STUDY Source: Marmara Pharmaceutical Journal URL: [Link]

  • Title: Analytical estimation methods for determination of sorafenib Source: ResearchGate URL: [Link]

  • Title: Sorafenib-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Analytical estimation methods for determination of sorafenib Source: ResearchGate URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN BULK FORMULATION Source: World Journal of Pharmaceutical and Life Sciences URL: [Link]

  • Title: Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method Source: International Journal of Theoretical & Applied Sciences URL: [Link]

  • Title: determination of sorafenib in bulk and tablet formulation by a new validated reverse phase high performance liquid chromatography Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: FDA URL: [Link]

  • Title: Q 3 B (R2) Impurities in New Drug Products Source: EMA URL: [Link]

  • Title: Control of impurities of pharmacopoeial substances - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

  • Title: ANDAs: Impurities in Drug Products Source: FDA URL: [Link]

  • Title: ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: ICH URL: [Link]

  • Title: Impurity Control in the European Pharmacopoeia Source: EDQM, Council of Europe URL: [Link]

  • Title: A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma Source: PubMed URL: [Link]

  • Title: 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE Source: Pharmeuropa URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats Source: MDPI URL: [Link]

  • Title: Chapter 1: Applications of NMR in Drug Substance and Drug Product Development Source: Royal Society of Chemistry URL: [Link]

  • Title: Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q Source: EMA URL: [Link]

  • Title: Guidance for Industry - ANDAs: Impurities in Drug Source: Regulations.gov URL: [Link]

  • Title: Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma | Request PDF Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: CONICET URL: [Link]

  • Title: Sorafenib Related Compound 21 Source: Axios Research URL: [Link]

  • Title: NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties Source: PMC - NIH URL: [Link]

  • Title: Safety Evaluation of Drug Substance Impurities in Generics Source: YouTube URL: [Link]

  • Title: Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use” Source: Therapeutic Goods Administration (TGA) URL: [Link]

Sources

Pharmacopeial Standards & Impurity Profiling of Sorafenib Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the characterization, analysis, and control of Sorafenib Tosylate impurities, adhering to current pharmacopeial standards (USP/EP) and ICH guidelines.

Executive Summary

Sorafenib Tosylate, a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases, presents a complex impurity profile due to its multi-step synthesis involving chlorination, amidation, and urea formation.[] With the emergence of specific monographs in the United States Pharmacopeia (USP) and draft monographs in the European Pharmacopoeia (EP) , the regulatory bar for purity has shifted. This guide dissects the critical quality attributes (CQAs) regarding organic and genotoxic impurities, providing a self-validating analytical framework for researchers.

Chemical Architecture & Impurity Origins

Understanding the genesis of impurities requires mapping the synthesis pathway.[2] Sorafenib is typically synthesized via the condensation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide .[2]

Synthesis & Impurity Map

The following diagram illustrates the standard synthetic route and the entry points for critical impurities (Impurity A, C, and the Urea Dimer).

SorafenibSynthesis Start1 Picolinic Acid Deriv. Inter1 4-Chloro-N-methyl picolinamide Start1->Inter1 ImpurityA Impurity A (EP) (Amine Intermediate) Inter1->ImpurityA Amination Coupling Coupling Reaction (Urea Formation) ImpurityA->Coupling Start2 4-Chloro-3-(trifluoromethyl) aniline (Impurity C) Isocyanate Isocyanate Intermediate Start2->Isocyanate Phosgene/Triphosgene Isocyanate->Coupling Sorafenib Sorafenib Base Coupling->Sorafenib Tosylate Salt Formation (p-TSA + Solvent) Sorafenib->Tosylate Final Sorafenib Tosylate API Tosylate->Final GTI Genotoxic Impurities (Alkyl Tosylates) Tosylate->GTI Reaction with MeOH/EtOH

Figure 1: Synthesis pathway of Sorafenib Tosylate highlighting the origin of key Pharmacopeial organic impurities and potential genotoxic by-products.

The Impurity Landscape: Technical Breakdown

The pharmacopeial framework (USP/EP) classifies impurities based on their structure and origin. Below is the consolidated standard for the primary impurities.

Organic Impurities (Process & Degradation)
Impurity NamePharmacopeial Ref.Chemical Structure / DescriptionOriginRisk/Control
Impurity A EP Impurity A4-(4-Aminophenoxy)-N-methylpicolinamideStarting Material / Intermediate .[2][3] Unreacted precursor from the coupling step.[2]Process Control. Limit: NMT 0.15%
Impurity C EP Impurity C4-Chloro-3-(trifluoromethyl)anilineStarting Material .[2] Precursor to the isocyanate intermediate.[]Process Control. Highly toxic.
Impurity H USP Related Cmpd H4-(4-{3-[2-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamideIsomer/By-product .[3] Regioisomer where the Cl and CF3 positions are swapped or shifted.[2]Synthesis Selectivity.
Impurity B EP Impurity B4-(4-Formamidophenoxy)-N-methylpicolinamideDegradation . Formyl derivative of Impurity A.Stability Indicating.
N-Oxide Metabolite / ImpuritySorafenib N-Oxide (Pyridine N-oxide)Oxidative Degradation .[2] Major metabolite, also forms under stress.Stability (Oxidation).
Impurity E EP Impurity EBis-urea dimerSide Reaction . Reaction of isocyanate with urea linkage.[2][4]Process Optimization.
Genotoxic Impurities (GTIs)

Because Sorafenib is administered as a Tosylate salt , there is an inherent risk of forming alkyl tosylates (methyl, ethyl, or isopropyl tosylate) if alcohols are used in the final crystallization or salt formation steps.

  • Mechanism: Sulfonic acid (Tosylate) + Alcohol

    
     Alkyl Sulfonate Ester.[2]
    
  • Regulatory Limit: These are mutagenic carcinogens (Class 1). Per ICH M7, they must be controlled to TTC levels (Threshold of Toxicological Concern) , typically < 1.5 µ g/day intake, often translating to ppm levels in the API.

Analytical Methodologies

To ensure compliance, two distinct analytical workflows are required: one for organic impurities (HPLC-UV) and one for trace GTIs (LC-MS/MS or GC-MS).[2]

Standard HPLC Protocol (Organic Impurities)

This method is self-validating through the use of System Suitability criteria involving resolution between Sorafenib and Impurity H (the critical pair).[2]

  • Column: C18 Stationary Phase (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Phosphate Buffer (pH 3.0) or Ammonium Acetate (20mM).[2][5]

  • Mobile Phase B: Acetonitrile : Methanol (40:60 v/v).[2]

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 265 nm (Lambda max).[2]

  • Column Temp: 40°C.

  • Gradient Program:

    • 0-5 min: High aqueous (to retain polar Impurity A).[2]

    • 5-25 min: Linear ramp to high organic (elute Sorafenib).

    • 25-35 min: Wash (elute dimers/Impurity E).

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Sorafenib and Impurity H (or nearest eluting peak).[2]

  • Tailing Factor: NMT 1.5 for the Sorafenib peak.

  • RSD: NMT 2.0% for replicate injections.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Dual-Method Strategy Sample API Sample (Sorafenib Tosylate) Prep Sample Prep (Diluent: MeCN/Buffer) Sample->Prep HPLC HPLC-UV (Gradient) Organic Impurities (A-H) Prep->HPLC GCMS GC-MS / LC-MS Genotoxic Impurities (Alkyl Tosylates) Prep->GCMS Data Data Processing (Empower/Chromeleon) HPLC->Data GCMS->Data Decision Compliance Check (ICH Q3A / Q3B) Data->Decision Release Batch Release Decision->Release Pass OOS OOS Investigation Decision->OOS Fail

Figure 2: Analytical workflow for dual-stream impurity profiling (Organic & Genotoxic).

Control Strategy & Regulatory Limits

The control strategy must link the synthesis capability with the analytical detection limits.

Specification Limits (ICH/Pharmacopeial Alignment)
  • Specified Impurities (e.g., A, C, H): NMT 0.15% (Standard qualification threshold).

  • Unspecified Impurities: NMT 0.10%.

  • Total Impurities: NMT 1.0% - 1.5%.

  • Genotoxic Impurities (Alkyl Tosylates): NMT 5 ppm (Calculated based on Maximum Daily Dose).

Causality & Corrective Actions[3]
  • High Impurity A: Indicates incomplete coupling. Action: Check stoichiometry of isocyanate or reaction time.

  • High Impurity C: Indicates unreacted starting material. Action: Improve workup/wash steps (Impurity C is lipophilic).

  • High N-Oxide: Indicates oxidative stress during storage or drying.[2] Action: Use nitrogen blanket during manufacturing; store in light-resistant containers.

References

  • European Directorate for the Quality of Medicines (EDQM). Sorafenib Tosilate Draft Monograph (No. 2931).[2] Pharmeuropa.[6]

  • United States Pharmacopeia (USP). Sorafenib Tosylate Reference Standard & Monographs. USP-NF.

  • Yadav, et al. (2012).[7] Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method.[7] International Journal of Theoretical & Applied Sciences.[7]

  • BOC Sciences.

  • International Conference on Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

Technical Guide: Sorafenib Impurity 21 Formation Mechanism

[1][2]

Executive Summary

Sorafenib Impurity 21 (Chemical Name: 4,6-Dichloro-N,N-dimethylpicolinamide) is a process-related impurity arising during the early stages of the Sorafenib tosylate synthesis.[1] Its formation is a classic example of Reagent-Derived Contamination coupled with Non-Selective Halogenation , creating a "dead-end" side product that must be controlled via raw material specifications rather than downstream purification.[1]

Chemical Identity Table
AttributeDetail
Common Name Sorafenib Impurity 21
Chemical Name 4,6-Dichloro-N,N-dimethylpicolinamide
CAS Number 1858792-36-5
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
Structural Feature Pyridine core with bis-chlorination (positions 4,[3][4][5]6) and a dimethylated amide.[1][2]

Mechanism of Formation

The formation of Impurity 21 is a multi-variate failure mode involving two distinct deviations from the standard synthesis pathway:

  • Precursor Deviation: Presence of 4,6-dichloropicolinic acid (instead of the desired 4-chloro analog).

  • Reagent Deviation: Presence of Dimethylamine (DMA) impurity in the Methylamine (MA) reagent.[1][2]

The Standard vs. Impurity Pathway

The standard synthesis of the Sorafenib pyridine intermediate involves the chlorination of picolinic acid followed by amidation with methylamine.[1][2] Impurity 21 forms when impurities in the starting materials compete in the amidation step.[1][2]

Step 1: Chlorination (Root Cause A)[1][2]
  • Intended Reaction: Picolinic acid + SOCl₂ → 4-Chloropicolinoyl chloride.[1][2]

  • Side Reaction: Over-chlorination or use of impure starting material leads to 4,6-Dichloropicolinoyl chloride .[1][2] The position 6 on the pyridine ring is susceptible to nucleophilic attack or radical chlorination under harsh conditions.[1][2]

Step 2: Amidation (Root Cause B)[1][2]
  • Intended Reaction: 4-Chloropicolinoyl chloride + Methylamine (MeNH₂) → 4-Chloro-N-methylpicolinamide.

  • Impurity Reaction: 4,6-Dichloropicolinoyl chloride + Dimethylamine (Me₂NH)4,6-Dichloro-N,N-dimethylpicolinamide (Impurity 21) .[1][2]

Mechanistic Visualization

The following diagram illustrates the parallel pathways. The red pathway indicates the formation of Impurity 21.[1][2]

SorafenibImpurity21StartPicolinic Acid(Starting Material)Int_Cl4-ChloropicolinoylChlorideStart->Int_ClSOCl₂ (Standard)Imp_Cl4,6-DichloropicolinoylChloride(Over-chlorinated)Start->Imp_ClOver-chlorinationor Impure SMProduct4-Chloro-N-methylpicolinamide(Key Intermediate)Int_Cl->Product+ MeNH₂Reagent_MAMethylamine(MeNH₂)Reagent_MA->ProductImpurity21Impurity 21(4,6-Dichloro-N,N-dimethylpicolinamide)Imp_Cl->Impurity21+ Me₂NHReagent_DMADimethylamine(Me₂NH Contaminant)Reagent_DMA->Impurity21Trace Impurity

Caption: Divergent synthesis pathways. Impurity 21 forms (Red) when chlorinated impurities react with dimethylamine contaminants.

Critical Process Parameters (CPPs) & Control

To mitigate Impurity 21, control strategies must be implemented upstream at the raw material procurement and intermediate synthesis stages.[1][2]

Raw Material Specifications

The primary driver for this impurity is the quality of Methylamine .[1][2] Commercial methylamine solutions (e.g., 40% in water or methanol) often contain 0.1%–0.5% Dimethylamine as a byproduct of their own synthesis (reaction of methanol with ammonia).[1][2]

MaterialCritical SpecificationLimitRationale
Methylamine Dimethylamine Content< 0.10%Direct precursor to the N,N-dimethyl amide moiety.
Picolinic Acid Purity (HPLC)> 99.0%Prevents carryover of chlorinated precursors.[2]
Thionyl Chloride Stoichiometry1.1–1.5 eqExcess SOCl₂ at high temps promotes polychlorination (formation of 4,6-dichloro species).[2]
Reaction Control Protocol

Objective: Minimize the formation of the 4,6-dichloro intermediate and suppress the reaction with dimethylamine.

  • Temperature Control: Maintain chlorination temperature strictly between 70°C–80°C . Exceeding 85°C increases the rate of substitution at the C6 position of the pyridine ring.[1][2]

  • Reagent Addition: Add Methylamine slowly at 0°C–5°C . The reaction of the acid chloride with amines is exothermic.[1][2] Lower temperatures favor the kinetics of the primary amine (MeNH₂) over the secondary amine (Me₂NH) due to steric factors, although the concentration effect of the impurity is the dominant factor.[1][2]

Analytical Detection & Validation

Detecting Impurity 21 requires separating it from the closely related mono-methyl intermediate.[1][2]

HPLC Method

The N,N-dimethyl substitution significantly alters the polarity, making Reverse Phase HPLC (RP-HPLC) effective.[1][2]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 80% B over 20 minutes.

  • Retention Time: Impurity 21 is less polar than the N-methyl analog (loss of H-bond donor) and will elute later (higher RRT).[1][2]

Structural Confirmation (NMR)

The proton NMR spectrum provides definitive proof of the "Impurity 21" structure versus the standard intermediate.[1][2]

  • Standard Intermediate (N-methyl): Shows a doublet at ~2.8 ppm (3H, J=4.8 Hz) for the N-Me group and a broad singlet for the N-H .[1][2]

  • Impurity 21 (N,N-dimethyl): Shows two distinct singlets or one integrated singlet for 6H at ~3.0 ppm (N-Me₂ ).[1][2] The absence of the amide N-H coupling is diagnostic.[1][2]

References

  • Impurity Identity & Standards

    • Sorafenib Impurity 21 (CAS 1858792-36-5).[1][2][6][7] CleanChem Laboratories.[1][2]

    • Sorafenib Impurity 21 Structure. KM Pharma Solution.[1][2][] [1][2]

  • Sorafenib Synthesis & Degradation

    • Banker, P., et al. "Process for the preparation of Sorafenib."[1][2] U.S. Patent 2013/0281494.[1][2]

    • Sorafenib Impurity Profile. Veeprho Pharmaceuticals.[1][2][][9][10]

  • General Pyridine Chemistry

    • Spivey, A. C., & Arseniyadis, S. (2005).[1][2] Nucleophilic substitution of pyridines. Imperial College London.[1][2] (Mechanistic basis for 4 vs 6 position chlorination).

Disclaimer: This guide is for research and development purposes. "Impurity 21" is a vendor-specific designation; always verify the chemical structure (CAS 1858792-36-5) against your specific supply chain requirements.

The Toxicological Profile of Sorafenib Impurity 21: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive toxicological profile of Sorafenib Impurity 21, a potential process-related impurity in the synthesis of the multi-kinase inhibitor, Sorafenib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the impurity's chemical identity, a strategic framework for its toxicological evaluation, and detailed experimental protocols. Our approach is grounded in the principles of scientific integrity, aligning with international regulatory guidelines to ensure a thorough and robust safety assessment. By elucidating the potential risks associated with this impurity, this guide aims to support the development of safe and effective Sorafenib drug products.

Introduction: The Imperative of Impurity Profiling in Kinase Inhibitors

Sorafenib, a cornerstone in the treatment of various cancers, functions by inhibiting multiple kinases, including RAF-1 and VEGFRs, thereby impacting tumor cell proliferation and angiogenesis.[1][2][3][4] The synthetic pathway to such a complex molecule is often accompanied by the formation of impurities.[2] Regulatory bodies worldwide mandate the stringent control of these impurities, as even minute quantities can potentially alter the efficacy and, more critically, the safety profile of the final drug product.[5][6] This guide focuses on a specific, potentially process-related impurity, "Sorafenib Impurity 21," providing a roadmap for its comprehensive toxicological characterization.

Identification and Characterization of Sorafenib Impurity 21

A critical first step in any toxicological assessment is the unambiguous identification of the substance . Literature and supplier catalogues have shown conflicting information regarding the identity of "Sorafenib Impurity 21." This guide will focus on the entity most likely to be a process-related impurity based on its chemical structure:

  • Chemical Name: N-methyl-4-(4-ureidophenoxy)picolinamide

  • CAS Number: 1129683-88-0

  • Molecular Formula: C14H14N4O3

  • Molecular Weight: 286.29 g/mol

This compound, also referred to as "Sorafenib Urea Impurity," shares a core structural similarity with the parent drug, Sorafenib, which is a diaryl urea. This structural relationship suggests a plausible formation pathway during the synthesis of Sorafenib, making its toxicological evaluation of paramount importance.

Table 1: Physicochemical Properties of Sorafenib Impurity 21

PropertyValueSource
CAS Number1129683-88-0Chemical Supplier Catalogues
Molecular FormulaC14H14N4O3Chemical Supplier Catalogues
Molecular Weight286.29Chemical Supplier Catalogues
AppearanceWhite to off-white solidPredicted
SolubilityPredicted to be sparingly soluble in aqueous solutionsPredicted

A Strategic Framework for Toxicological Evaluation

The toxicological evaluation of a pharmaceutical impurity must be systematic and risk-based, adhering to international guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10] Our proposed framework for Sorafenib Impurity 21 follows a tiered approach, beginning with computational methods and progressing to in vitro and, if necessary, in vivo studies.

Toxicological_Evaluation_Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Confirmation (If Required) in_silico In Silico Toxicity Prediction (QSAR Analysis) genotoxicity Genotoxicity Assessment (Ames Test) in_silico->genotoxicity Predicts mutagenicity? cytotoxicity General Cytotoxicity (e.g., MTT Assay) genotoxicity->cytotoxicity Negative acute_toxicity Acute Systemic Toxicity Study genotoxicity->acute_toxicity Positive or Equivocal repeated_dose Repeated-Dose Toxicity Study cytotoxicity->repeated_dose Significant cytotoxicity observed InVivo_Decision_Pathway start In Vitro Results decision Mutagenic or Significant Cytotoxicity? start->decision in_vivo Proceed to In Vivo Studies decision->in_vivo Yes no_in_vivo Control at Acceptable Levels (No In Vivo Testing) decision->no_in_vivo No

Figure 2: Decision pathway for proceeding to in vivo toxicological studies.

Acute Systemic Toxicity Study

An acute toxicity study provides information on the potential health effects of a single, high-dose exposure to the impurity.

Protocol 4: Acute Systemic Toxicity Study in Rodents (e.g., OECD TG 420)

  • Animal Species: Wistar rats or Swiss albino mice are commonly used.

  • Administration: The impurity is administered as a single dose via a relevant route (e.g., oral gavage, reflecting the route of administration of Sorafenib).

  • Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) is typically performed first. If toxicity is observed, a dose-ranging study is conducted.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Repeated-Dose Toxicity Study

If long-term exposure to the impurity is a concern, a repeated-dose toxicity study is necessary to evaluate the effects of cumulative exposure.

Protocol 5: 28-Day Repeated-Dose Oral Toxicity Study in Rodents (e.g., OECD TG 407)

  • Animal Species: Wistar rats are a suitable species.

  • Administration: The impurity is administered daily via oral gavage for 28 days.

  • Dose Levels: At least three dose levels and a control group are used. The doses are selected based on the results of the acute toxicity study.

  • In-life Observations: Daily clinical observations, weekly body weight, and food consumption measurements are recorded.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: A full necropsy is performed, and organs are weighed. Histopathological examination of selected tissues is conducted.

Risk Assessment and Control Strategy

The data generated from the toxicological evaluation will be used to establish a safe limit for Sorafenib Impurity 21 in the final drug product. For mutagenic impurities, the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is often applied as a default for long-term treatments. [7]However, a compound-specific acceptable intake can be derived if sufficient data is available. For non-mutagenic impurities, the qualification threshold is determined based on the maximum daily dose of the drug, as outlined in the ICH Q3A/B guidelines.

Conclusion

The toxicological profiling of pharmaceutical impurities is a critical component of drug development, ensuring the safety and quality of medicines. This guide has provided a comprehensive framework for the evaluation of Sorafen-ib Impurity 21 (N-methyl-4-(4-ureidophenoxy)picolinamide). By following a systematic, evidence-based approach that integrates in silico, in vitro, and, when necessary, in vivo studies, drug developers can confidently assess the risks associated with this impurity and establish appropriate control strategies. This ensures that the benefits of Sorafenib therapy are not compromised by the presence of potentially harmful impurities.

References

  • Understanding Sorafenib-Induced Cardiovascular Toxicity: Mechanisms and Treatment Implications - PMC - NIH. (2024-03-18).
  • Sorafenib | CAS No: 284461-73-0.
  • Mechanisms & sorafenib-induced cardiovascular toxicity | DDDT - Dove Medical Press. (2024-03-18).
  • Sorafenib EP Impurity C | CAS No: 320-51-4.
  • 1129683-88-0|Sorafenib impurity 21|BLD Pharm.
  • Sorafenib tosylate: mechanism of action, clinical applications and safety - ChemicalBook. (2023-10-09).
  • Sorafenib: A Clinical and Pharmacologic Review - PubMed.
  • Safety Evaluation of Drug Substance Impurities in Generics - YouTube. (2021-03-11).
  • Impurities Assessment - Inotiv.
  • Sorafenib EP Impurity H - KM Pharma Solution Private Limited.
  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products - EMA. (2024-03-26).
  • In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study - ACS Publications. (2026-01-08).
  • Toxicity of Impurities y p - Drug Information Association. (2010-05-28).
  • The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. (2023-01-05).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23).
  • In silico prediction of genotoxicity - PubMed.
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023-04-03).
  • Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities | Request PDF - ResearchGate. (2025-08-06).
  • Impurity Qualification Studies - Vimta Labs.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
  • Sorafenib Pharmacodynamics - ClinPGx.
  • Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub - FDA. (2024-11-05).
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC.
  • Ames Test - Charles River Laboratories.
  • purity, in vivo toxicity, & clinical trial material - YouTube. (2023-12-01).
  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025-08-07).
  • In Silico Models for Toxicity Prediction - YouTube. (2017-12-05).
  • Toxicology: | Aurigene Pharmaceutical Services.
  • ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy - gmp-compliance.org.
  • Sorafenib related compound 12 | 284461-74-1 - ChemicalBook. (2022-12-21).
  • N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide - BLDpharm.
  • ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk - RAPS. (2023-04-07).
  • Multidisciplinary Guidelines - ICH.
  • 284462-37-9|4-(4-Aminophenoxy)-N-methylpicolinamide - BLDpharm.
  • Sorafenib Impurity 21 | CAS No: 1858792-36-5.

Sources

Methodological & Application

Application Note: Quantitative Analysis of Sorafenib Impurity 21 in Sorafenib API using a Validated Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Sorafenib Impurity 21 (4,6-Dichloro-N,N-dimethylpicolinamide) in Sorafenib Active Pharmaceutical Ingredient (API). The control of impurities is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product.[1] This document provides a comprehensive protocol, including the scientific rationale for methodological choices, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and regulatory submissions.

Introduction: The Imperative of Impurity Profiling in Sorafenib

Sorafenib is a multi-kinase inhibitor pivotal in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[4] Its mechanism of action involves the inhibition of several signaling pathways that control cell division and proliferation.[5] The chemical complexity of the Sorafenib synthesis process can lead to the formation of various process-related impurities and degradation products.[] Regulatory bodies, such as the FDA and EMA, mandate stringent control over these impurities to ensure the safety and consistency of the API.[7]

Sorafenib Impurity 21, chemically identified as 4,6-Dichloro-N,N-dimethylpicolinamide, is a potential impurity that requires careful monitoring. This application note addresses the analytical challenge of quantifying this specific impurity, providing a reliable method for its determination in the Sorafenib API.

Chemical Structures:

  • Sorafenib: 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide.[1]

  • Sorafenib Impurity 21: 4,6-Dichloro-N,N-dimethylpicolinamide.[8]

Analytical Method Rationale and Development

A reverse-phase HPLC (RP-HPLC) method was selected for this analysis due to its versatility and proven efficacy in separating compounds with varying polarities, which is typical for APIs and their impurities.[1] The primary objective was to achieve baseline separation of Sorafenib Impurity 21 from the main Sorafenib peak and other potential impurities.

2.1. Chromatographic Column Selection: A C18 stationary phase was chosen for its hydrophobic characteristics, which provides good retention and separation for moderately polar to non-polar compounds like Sorafenib and its impurities. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and analysis time.

2.2. Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired separation. A gradient elution with a mixture of an aqueous buffer and an organic solvent is often employed for complex separations. For this method, an isocratic mobile phase consisting of acetonitrile and a phosphate buffer was optimized to provide a stable baseline and consistent retention times. The pH of the buffer is controlled to ensure the consistent ionization state of the analytes, thereby improving peak shape and reproducibility.

2.3. Detection Wavelength: The selection of the detection wavelength is based on the UV-Vis absorption spectra of Sorafenib and Sorafenib Impurity 21. A wavelength of 265 nm was chosen as it provides good sensitivity for both the API and the impurity of interest.[5]

Experimental Protocol: Quantification of Sorafenib Impurity 21

This section provides a detailed, step-by-step protocol for the quantification of Sorafenib Impurity 21 in Sorafenib API.

Materials and Reagents
  • Sorafenib API (for testing)

  • Sorafenib Impurity 21 Reference Standard (CAS No: 1858792-36-5)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

3.4.1. Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

3.4.2. Mobile Phase Preparation

  • Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration.

3.4.3. Diluent Preparation Use the mobile phase as the diluent.

3.4.4. Standard Stock Solution of Sorafenib Impurity 21 (100 µg/mL)

  • Accurately weigh about 10 mg of Sorafenib Impurity 21 reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

3.4.5. Standard Solution (1.0 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent.

3.4.6. Sample Solution (1000 µg/mL of Sorafenib API)

  • Accurately weigh about 100 mg of Sorafenib API into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate to ensure complete dissolution.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Solution (1.0 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the Sorafenib Impurity 21 peak.

  • Theoretical Plates: Not less than 2000 for the Sorafenib Impurity 21 peak.

  • % RSD of Peak Areas: Not more than 5.0%.

Analytical Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of Sorafenib Impurity 21.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution in duplicate and record the chromatograms.

Calculation

The percentage of Sorafenib Impurity 21 in the Sorafenib API is calculated using the following formula:

% Impurity 21 = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

  • Area_impurity_sample: Peak area of Impurity 21 in the sample chromatogram.

  • Area_impurity_standard: Average peak area of Impurity 21 in the standard chromatograms.

  • Conc_standard: Concentration of Impurity 21 in the Standard Solution (µg/mL).

  • Conc_sample: Concentration of Sorafenib API in the Sample Solution (µg/mL).

  • Purity_standard: Purity of the Sorafenib Impurity 21 reference standard.

Method Validation

The developed analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][9][10]

Specificity (Forced Degradation)

Forced degradation studies were performed on the Sorafenib API to demonstrate the stability-indicating nature of the method. The API was subjected to stress conditions such as acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H₂O₂), thermal stress (105 °C), and photolytic stress (UV light).[11] The results showed that the peak for Sorafenib Impurity 21 was well-resolved from the main Sorafenib peak and any degradation products, confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of Sorafenib Impurity 21 ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.15%). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range LOQ - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of Sorafenib Impurity 21 into the Sorafenib API sample at three different concentration levels (50%, 100%, and 150% of the specification limit). The recovery of the impurity was then calculated.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.4898.7%
Precision

4.4.1. Repeatability (Intra-day Precision) Repeatability was assessed by analyzing six replicate injections of the Sample Solution spiked with Sorafenib Impurity 21 at the 100% level on the same day.

4.4.2. Intermediate Precision (Inter-day Ruggedness) Intermediate precision was evaluated by performing the analysis on two different days, with different analysts and different equipment.

Precision Type% RSD of Impurity 21
Repeatability < 2.0%
Intermediate Precision < 3.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Visualization of Workflows

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_buffer Prepare Buffer prep_mobile Prepare Mobile Phase prep_buffer->prep_mobile prep_std Prepare Standard Solution sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank sys_suit->inject_blank If Pass inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate % Impurity integrate->calculate report Generate Report calculate->report

Figure 1: Experimental workflow for the quantification of Sorafenib Impurity 21.

G cluster_params Validation Parameters validation Method Validation (ICH Q2(R1)) specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Figure 2: Logical flow of the method validation process.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative determination of Sorafenib Impurity 21 in Sorafenib API. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. The successful implementation of this method will support quality control laboratories in ensuring the purity and safety of Sorafenib API, ultimately contributing to the delivery of high-quality medicines to patients.

References

  • Journal For Basic Sciences. Development and Validation of RP-HPLC Method Along with Forced Degradation Study for Estimation of Sorafenib in Bulk Drug and. [Link]

  • Axios Research. Sorafenib Related Compound 21. [Link]

  • World Journal of Pharmaceutical and Life Sciences. IMPURITY PROFILING AND RELATED SUBSTANCES STUDY OF SORAFENIB. [Link]

  • Cleanchem. Sorafenib Impurity 21 | CAS No: 1858792-36-5. [Link]

  • Macedonian Pharmaceutical Bulletin. Development of Green RP-HPLC method for determination of sorafenib in film-coated tablets. [Link]

  • Impactfactor. Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability. [Link]

  • PubMed. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach. [Link]

  • Pharmaffiliates. Sorafenib-impurities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and Validation of RP-HPLC Method for the Determination of Sorafenib Tablet. [Link]

  • ResearchGate. PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB. [Link]

  • GSC Biological and Pharmaceutical Sciences. Analytical estimation methods for determination of sorafenib. [Link]

  • World Journal of Pharmaceutical and Life Sciences. METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN BULK FORMULATION. [Link]

  • ResearchGate. Analytical estimation methods for determination of sorafenib. [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. Preparation and characterization of sorafenib-loaded microprecipitated bulk powder for enhancing oral bioavailability. [Link]

  • Agenzia Italiana del Farmaco. Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • KM Pharma Solution Private Limited. Sorafenib EP Impurity H. [Link]

Sources

Chromatographic conditions for Sorafenib impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the impurity profiling of Sorafenib Tosylate.[1] Sorafenib, a multikinase inhibitor used in the treatment of renal cell and hepatocellular carcinoma, presents specific analytical challenges due to its high hydrophobicity (


) and the presence of structurally similar oxidative metabolites (e.g., Sorafenib 

-oxide).

This protocol departs from generic "cookbook" methods by integrating Analytical Quality by Design (AQbD) principles. We prioritize the separation of critical impurity pairs—specifically the resolution between the parent drug and its


-oxide metabolite—and the detection of hydrolytic degradants formed under stress conditions.

Chemical Context & Impurity Landscape

To design an effective separation, one must understand the analyte's behavior. Sorafenib contains a pyridine ring (weakly basic) and a urea linkage (susceptible to hydrolysis).

  • Parent Molecule: Sorafenib Tosylate[2][][4][5][6][7]

  • Critical Quality Attributes (CQAs):

    • Sorafenib

      
      -oxide:  The primary oxidative metabolite and degradation product. It is more polar than the parent.
      
    • Impurity H (USP): 4-(4-{3-[2-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide.[2][8]

    • Amide Hydrolysis Products: Formed under acidic/basic stress.

Diagram 1: Impurity Origin & Degradation Logic

This diagram illustrates the pathways leading to the critical impurities targeted by this method.

Sorafenib_Degradation cluster_Oxidation Oxidative Stress / Metabolism cluster_Hydrolysis Hydrolytic Stress (Acid/Base) Sorafenib Sorafenib Tosylate (Parent API) NOxide Sorafenib N-Oxide (More Polar, Early Eluting) Sorafenib->NOxide Oxidation (H2O2 / CYP3A4) AmineImp 4-(4-Aminophenoxy)-N- methylpyridine-2-carboxamide (Impurity A) Sorafenib->AmineImp Urea Hydrolysis AnilineImp 4-Chloro-3-(trifluoromethyl)aniline (Starting Material/Degradant) Sorafenib->AnilineImp Cleavage

Caption: Mechanistic pathway showing the formation of critical oxidative and hydrolytic impurities from Sorafenib.

Method Development Strategy (The "Why")

Stationary Phase Selection

Sorafenib is highly retained on non-polar phases. A standard C18 (Octadecyl) column is essential. However, to ensure peak symmetry for the basic pyridine moiety, a column with high carbon loading and end-capping is required to minimize silanol interactions.

  • Selected: Phenomenex Luna C18(2) or equivalent high-purity silica C18.

Mobile Phase & pH

Sorafenib has pKa values of approximately 2.0 (pyridine nitrogen) and 11.5 (urea).

  • pH Choice: We utilize pH 4.5 (Ammonium Acetate) or pH 2.5 (Dilute Orthophosphoric Acid).

  • Rationale: At pH 4.5, the pyridine is partially ionized, improving solubility without causing rapid elution. Acidic conditions suppress the ionization of the urea protons, sharpening the peak shape.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better dipole-dipole selectivity for the urea linkage.

Optimized Chromatographic Protocol

This protocol is designed for Gradient Elution to ensure all late-eluting hydrophobic impurities are cleared while maintaining resolution for early eluting polar degradants (like the N-oxide).

Chromatographic Conditions
ParameterSpecification
Instrument HPLC/UPLC with PDA (Photodiode Array) Detector
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax Eclipse)
Column Temp 30°C ± 2°C (Controlled temperature is critical for retention reproducibility)
Flow Rate 1.0 mL/min
Detection UV at 265 nm (Primary), 240 nm (Secondary for specific impurities)
Injection Vol 20 µL
Run Time 45 Minutes
Mobile Phase A 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 7030Equilibration - Start with high aqueous to retain polar N-oxide.
5.0 7030Isocratic Hold - Establish baseline stability.
25.0 2080Linear Ramp - Elute Sorafenib and hydrophobic impurities.
35.0 1090Wash - Clear highly retained dimers/oligomers.
36.0 7030Return - Re-equilibrate.
45.0 7030End

Experimental Workflow & Validation

Standard & Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v). Sorafenib is practically insoluble in pure water.

  • Stock Solution: Dissolve 25 mg Sorafenib Tosylate in 25 mL Diluent (1000 µg/mL). Sonicate for 10 mins.

  • Test Solution: Dilute Stock to 100 µg/mL for impurity profiling.

System Suitability Criteria (Self-Validating System)

Before running samples, the system must pass these checks:

  • Tailing Factor (Sorafenib): NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • Resolution: NLT 2.0 between Sorafenib and Sorafenib

    
    -oxide (if available) or the nearest eluting impurity.
    
  • Precision: %RSD of 6 replicate injections of standard < 2.0%.

Diagram 2: Analytical Workflow Logic

Method_Workflow Start Sample Preparation (Diluent: 50:50 ACN:Water) SST System Suitability (Res > 2.0, Tailing < 1.5) Start->SST SST->Start Fail (Re-prep) Injection Gradient Injection (Start 30% B) SST->Injection Pass Separation Separation (C18 Column, 30°C) Injection->Separation Detection UV Detection (265 nm) Separation->Detection

Caption: Step-by-step analytical workflow ensuring system readiness before data acquisition.

Forced Degradation (Stress Testing)

To demonstrate the method is "Stability-Indicating" (capable of detecting degradation), the following stress conditions were validated.

Stress ConditionReagent / ConditionExpected Observation
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsFormation of Impurity A (Amine cleavage). Moderate degradation.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrsHigh degradation. Significant peak shifts.
Oxidation 3%

, RT, 4 hrs
Formation of Sorafenib

-oxide
(RRT ~0.85).
Thermal 60°C, 24 hrsStable (Sorafenib is thermally robust).
Photolytic UV Light (1.2 million lux hrs)Minor degradation observed.

Note: The method successfully resolves the oxidative degradant (N-oxide) from the main peak, confirming specificity.

References

  • International Council for Harmonisation (ICH). (2005).[9] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sharma, T., et al. (2018).[10][11] "Analytical quality by design-enabled development of a... stability-indicating reversed-phase high-performance liquid chromatographic method for determining stress-induced forced-degradation products of sorafenib tosylate." Biomedical Chromatography. Link

  • BOC Sciences. Sorafenib Impurities and Reference Standards. (Chemical structure verification).

  • U.S. Pharmacopeia (USP). USP Monograph: Sorafenib Tosylate. (Reference for compendial limits). Link

  • Blanchard, et al. (2010).[1] "Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

Sources

Application Note: Structural Elucidation and Quantification of Sorafenib Impurity 21 via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of the multi-kinase inhibitor Sorafenib , the control of process-related impurities is critical for meeting ICH Q3A/B guidelines. While oxidative degradants (e.g., N-oxides) are common, "Impurity 21" (identified as 4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide ) represents a specific challenge. It shares the core pharmacophore of Sorafenib but lacks the terminal 4-chloro-3-(trifluoromethyl)phenyl ring, effectively terminating in a primary urea.

This Application Note provides a definitive protocol for distinguishing Impurity 21 from the parent API using 1H and 2D NMR spectroscopy. We address the specific challenge of resolving exchangeable urea protons and provide a self-validating workflow for quantification.

Chemical Context and Formation Pathway[1][2]

The Structural Divergence

Sorafenib is synthesized via the coupling of an amine intermediate with an isocyanate.[] Impurity 21 arises when the isocyanate reagent hydrolyzes to cyanic acid (in situ) or when a carbamoyl transfer malfunctions, resulting in a primary urea instead of the desired diaryl urea.

  • Parent Drug (Sorafenib): Contains a diaryl urea linkage connecting the picolinamide core to a chloro-trifluoromethyl-phenyl ring.

  • Impurity 21: Contains a terminal primary urea (-NH-CO-NH₂).

Synthesis and Impurity Origin Diagram

The following pathway illustrates the bifurcation point where Impurity 21 is generated.

Sorafenib_Impurity_Pathway Amine Amine Intermediate (Impurity A) CAS: 284462-37-9 Sorafenib SORAFENIB (API) Diaryl Urea Formation Amine->Sorafenib Coupling Impurity21 IMPURITY 21 Primary Urea Derivative CAS: 1129683-88-0 Amine->Impurity21 Nucleophilic Attack Isocyanate Isocyanate Reagent 4-chloro-3-(trifluoromethyl) phenyl isocyanate Isocyanate->Sorafenib Coupling Hydrolysis Reagent Hydrolysis (Moisture) Isocyanate->Hydrolysis H2O Trace Cyanic Cyanic Acid / Cyanate (In Situ) Hydrolysis->Cyanic Decomposition Cyanic->Impurity21 Side Reaction

Figure 1: Reaction pathway showing the origin of Impurity 21 via the hydrolysis of the isocyanate reagent.

Experimental Protocol

Sample Preparation

The choice of solvent is critical . Chloroform (


) causes broadening of the urea protons due to rapid exchange and poor solubility. DMSO-d6  is mandatory to stabilize the hydrogen bonding network and visualize the urea protons.

Protocol:

  • Mass: Weigh 5.0 mg of the Sorafenib sample (or isolated impurity) into a clean vial.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; Sorafenib tosylate is soluble, but the free base may require gentle warming (40°C).

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Instrument Parameters (600 MHz recommended)

To ensure quantitative accuracy (qNMR) and spectral resolution:

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.
Relaxation Delay (D1) 10 - 15 secondsEssential for full relaxation of aromatic protons for qNMR.
Acquisition Time (AQ) > 3.0 secondsEnsures high digital resolution.
Spectral Width -2 to 14 ppmCaptures all exchangeable amide/urea protons.
Temperature 298 K (25°C)Standard; increasing to 310 K can sharpen broad urea peaks if exchange is observed.
Scans (NS) 64 (1H), 1024 (13C)Sufficient S/N for impurity detection at >0.1% levels.

Structural Characterization & Data Interpretation[4][5]

1H NMR Diagnostic Signals

The differentiation relies on the Urea Region and the Aromatic Region .

Comparison Table: Sorafenib vs. Impurity 21

RegionSorafenib (Parent)Impurity 21 (Target)Diagnostic Note
Urea Protons (-NH-CO-NH-) Two distinct singlets (approx. 8.8 - 9.2 ppm).One singlet (~8.5 ppm) AND one broad singlet (~5.8 - 6.0 ppm).The broad signal at ~6.0 ppm corresponds to the terminal -NH₂ of Impurity 21.
Aromatic Region (Halo-aryl) 3 protons (7.6 - 8.2 ppm) corresponding to the Cl/CF3 ring.Absent. The complete disappearance of the Cl/CF3 ring signals confirms the loss of the distal aryl group.
Picolinamide Core Present (unchanged).Present (unchanged).Used as an internal reference for integration.
Methyl Amide (-NH-CH3) Doublet (~2.8 ppm) & Quartet (~8.5 ppm).Doublet (~2.8 ppm) & Quartet (~8.5 ppm).Non-diagnostic; confirms the "left" side of the molecule is intact.
2D NMR Validation (HMBC)

To validate the structure of Impurity 21, run a 1H-13C HMBC experiment.

  • Observation: Look for correlations from the Urea Carbonyl (approx. 155 ppm).

  • Sorafenib: The urea carbonyl correlates to protons on both aromatic rings.

  • Impurity 21: The urea carbonyl correlates only to the phenoxy-ring protons. The terminal -NH₂ protons may show a weak correlation to the carbonyl, but crucially, there are no correlations to a chloro-trifluoromethyl-phenyl ring .

Quantification Strategy (qNMR)

If a certified reference standard for Impurity 21 is unavailable, use ERETIC (Electronic Reference To Access In vivo Concentrations) or an internal standard method.

Self-Validating Calculation:

  • Internal Standard: Use the N-methyl doublet (approx. 2.8 ppm, 3H) of the Sorafenib parent as the reference if the impurity level is low (<5%).

  • Target Integral: Integrate the terminal -NH₂ of Impurity 21 (approx. 6.0 ppm, 2H). Note: If this peak is too broad, use the ortho-protons on the phenoxy ring of the impurity, which will be slightly shielded compared to the parent.

  • Formula:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons, and
    
    
    is molecular weight (Impurity 21 MW ≈ 286.3; Sorafenib Free Base MW ≈ 464.8).

References

  • Synthesis Pathway: Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.
  • General Impurity Profiling: Veeprho. (n.d.). Sorafenib Impurities and Standards. Retrieved October 26, 2023, from [Link]

  • NMR Methodology: Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Basis for qNMR parameters).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Sorafenib and Chlorinated Impurity 21 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and toxicologists requiring a robust, validated methodology for the quantification of Sorafenib and its specific process-related impurity, Impurity 21 , in biological matrices.

Important Nomenclature Note: "Impurity 21" is a non-pharmacopeial designation often used by reference standard manufacturers (e.g., CleanChem, LGC). For the purpose of this protocol, Sorafenib Impurity 21 is defined as 4,6-Dichloro-N,N-dimethylpicolinamide (CAS: 1858792-36-5), a critical chlorinated process intermediate. This protocol also resolves the major active metabolite, Sorafenib N-Oxide , ensuring a comprehensive bioanalytical profile.

Introduction & Scope

In the development of tyrosine kinase inhibitors (TKIs) like Sorafenib (Nexavar), the control of process-related impurities is critical due to potential genotoxicity and off-target effects. While Sorafenib’s metabolism is well-documented (primarily CYP3A4-mediated oxidation to Sorafenib N-oxide), the persistence of synthetic intermediates like Impurity 21 (4,6-Dichloro-N,N-dimethylpicolinamide) in final drug products—and potentially in patient plasma during early-phase tox studies—requires high-sensitivity detection.

This protocol addresses the "Abundance Mismatch" challenge: detecting trace levels of Impurity 21 (ng/mL range) in the presence of high therapeutic concentrations of Sorafenib (µg/mL range) without detector saturation or carryover.

Key Analytical Challenges
  • Dynamic Range: Sorafenib

    
     is 
    
    
    
    , while impurities must be quantified at
    
    
    levels.
  • Matrix Suppression: Phospholipids in plasma can suppress ionization of hydrophobic chlorinated impurities.

  • Structural Isomerism: Separation from other pyridine-carboxamide byproducts.

Experimental Design & Causality

Internal Standard (IS) Selection
  • Choice: Sorafenib-d3 (or d4) is mandatory.

  • Causality: A stable isotope-labeled IS compensates for matrix effects and ionization variability. Analog IS (like sunitinib) is insufficient here because it will not track the specific extraction recovery of the chlorinated Impurity 21 perfectly.

Sample Preparation: Why Liquid-Liquid Extraction (LLE)?

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is selected for this protocol.

  • Reasoning: PPT leaves significant phospholipids in the supernatant, which co-elute with hydrophobic impurities (like Impurity 21), causing ion suppression. LLE using Methyl tert-butyl ether (MTBE) provides a cleaner extract, concentrating the analyte and removing polar matrix interferences.

Chromatography: The Stationary Phase
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XSelect CSH Phenyl-Hexyl.

  • Reasoning: Standard C18 columns may struggle to separate the chlorinated Impurity 21 from other hydrophobic degradants. The Phenyl-Hexyl or F5 phase offers unique

    
    -
    
    
    
    interactions, enhancing selectivity for the aromatic pyridine ring of Impurity 21 and the urea moiety of Sorafenib.

Visualized Workflows

Bioanalytical Extraction Workflow

The following diagram details the critical path for sample preparation to minimize contamination and maximize recovery.

G Start Plasma Sample (50 µL) IS_Add Add IS (Sorafenib-d3) & Buffer (0.1M NH4OAc) Start->IS_Add Extract LLE: Add MTBE (1.5 mL) Vortex 5 min IS_Add->Extract pH Control Centrifuge Centrifuge 4000 rpm, 10 min, 4°C Extract->Centrifuge Transfer Transfer Organic Layer to clean plate Centrifuge->Transfer Phase Sep Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon Reconstitute (MeOH:H2O 50:50) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Optimized LLE workflow for Sorafenib and Impurity 21 extraction from plasma, ensuring phospholipid removal.

Chromatographic Separation Logic

Understanding the elution order is vital for setting divert valves (to send waste to drain during high-concentration parent elution if necessary).

Separation cluster_0 Elution Order (Reverse Phase) N_Oxide Sorafenib N-Oxide (Polar Metabolite) Parent Sorafenib (Parent Drug) N_Oxide->Parent  Earlier RT   Imp21 Impurity 21 (Chlorinated/Hydrophobic) Parent->Imp21  Later RT  

Caption: Predicted elution order. Impurity 21 retains longer due to the dichloro-substitution increasing lipophilicity.

Detailed Protocol

Materials & Reagents[1]
  • Analytes: Sorafenib Tosylate (Ref Std), Impurity 21 (4,6-Dichloro-N,N-dimethylpicolinamide), Sorafenib N-Oxide.

  • Internal Standard: Sorafenib-d3.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex F5 (

    
    ).
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (

    
     Formic Acid).
    
  • Mobile Phase B: Acetonitrile (

    
     Formic Acid).[2]
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 30 Loading
1.00 30 Isocratic Hold (Elute polar matrix)
4.00 95 Ramp to elute Sorafenib & Impurity 21
5.50 95 Wash
5.60 30 Re-equilibration

| 7.00 | 30 | End of Run |

Mass Spectrometry (Triple Quadrupole):

  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode.

  • Source Temp:

    
    .
    

MRM Transitions (Optimized):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
Sorafenib 465.1252.145Quantifier
Sorafenib N-Oxide 481.1252.148Metabolite
Impurity 21 219.0184.025Quantifier
Impurity 21 219.0148.035Qualifier
Sorafenib-d3 (IS) 468.1255.145Internal Std

*Note: Transitions for Impurity 21 (Dichloropicolinamide) are predicted based on loss of Cl or dimethylamine. Verify with pure standard infusion.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass these checks in every run:

  • Linearity:

    
     (Weighted 
    
    
    
    ).
    • Sorafenib Range:

      
      .
      
    • Impurity 21 Range:

      
       (High sensitivity required).
      
  • Accuracy/Precision:

    
     (
    
    
    
    at LLOQ).
  • Carryover Check: Inject a blank after the ULOQ (Upper Limit of Quantitation). Impurity 21 signal in blank must be

    
     of LLOQ.
    

References

  • CleanChem Laboratories. (n.d.). Sorafenib Impurity 21 Reference Standard (CAS 1858792-36-5).[3] Retrieved from [Link]

  • Li, L., et al. (2010). "Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 878(29), 3033-3038.[4] Retrieved from [Link]

  • Blanchet, B., et al. (2009). "Validation of an HPLC-UV method for Sorafenib determination in human plasma and application to cancer patients." Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1109-1114.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Axios Research. (n.d.). Sorafenib Related Compound 21 Data Sheet.[4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Sorafenib Impurity 21

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of detecting "Sorafenib impurity 21" at low levels. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to enhance the sensitivity and reliability of your analytical methods.

Introduction to Sorafenib Impurity 21

Sorafenib impurity 21 is identified as 4,6-Dichloro-N,N-dimethylpicolinamide , with the Chemical Abstracts Service (CAS) number 1858792-36-5 and a molecular formula of C8H8Cl2N2O .[1][2] As with any pharmaceutical impurity, its detection and quantification at trace levels are critical for ensuring the safety and efficacy of the final drug product, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3]

The presence of impurities in active pharmaceutical ingredients (APIs) can arise from various stages, including synthesis, purification, and storage.[4] Low-level detection is often challenging due to matrix effects and the inherent limitations of analytical instrumentation.[5] This guide provides practical, field-proven strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the analysis of Sorafenib impurity 21.

Q1: What are the main challenges in detecting Sorafenib impurity 21 at low levels?

A1: The primary challenges include:

  • Low Concentration: The impurity is often present at trace levels (parts per million or lower), requiring highly sensitive analytical techniques.[6]

  • Matrix Effects: The drug substance matrix (Sorafenib) and formulation excipients can interfere with the ionization of the impurity in the mass spectrometer, leading to signal suppression or enhancement.[7]

  • Poor Ionization Efficiency: The chemical structure of 4,6-Dichloro-N,N-dimethylpicolinamide may not be readily amenable to efficient ionization under standard electrospray ionization (ESI) conditions.

  • Co-elution: The impurity may co-elute with other related substances or matrix components, complicating accurate quantification.

Q2: Which analytical technique is most suitable for the low-level detection of this impurity?

A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[8] Its high selectivity and sensitivity allow for the detection and quantification of trace-level impurities in complex matrices. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically preferred for achieving the best sensitivity and specificity.

Q3: How do I select the appropriate MRM transitions for Sorafenib impurity 21?

A3: The selection of MRM transitions is a critical step in method development.

  • Infuse a standard solution of Sorafenib impurity 21 directly into the mass spectrometer to determine the precursor ion (typically [M+H]+ in positive ionization mode).

  • Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • Select at least two fragment ions for the MRM transitions. The most intense transition should be used for quantification (quantifier), and the second most intense for confirmation (qualifier). This ensures the identity of the analyte and reduces the likelihood of false positives.

Q4: What are the regulatory expectations for controlling such impurities?

A4: Regulatory bodies like the ICH and FDA have established clear guidelines. According to ICH Q3A(R2), impurities in new drug substances must be reported, identified, and qualified based on specific thresholds, which are determined by the maximum daily dose of the drug.[9] For potent or toxic impurities, the detection and quantification limits of the analytical method must be appropriate for the level at which the impurity needs to be controlled.

Troubleshooting Guide: Enhancing Sensitivity

This section provides a systematic approach to troubleshooting and enhancing the sensitivity of your LC-MS/MS method for Sorafenib impurity 21.

Issue 1: Poor Signal-to-Noise Ratio (S/N)

A low S/N is a common hurdle in trace analysis. The goal is to increase the signal of the analyte while minimizing the background noise.[7][10]

Root Causes and Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Suboptimal MS Source Conditions 1. Optimize Sprayer Voltage: A voltage that is too high can cause ion suppression or instability. Systematically vary the voltage to find the optimal setting that maximizes the impurity's signal.[11] 2. Adjust Gas Flow and Temperature: Nebulizer and drying gas flows and temperatures are critical for efficient desolvation of the droplets in the ESI source. A systematic optimization of these parameters using a design of experiments (DoE) approach can significantly enhance the signal.[12] 3. Fine-tune Source Position: The position of the ESI probe relative to the MS inlet can impact ion sampling. Adjust the horizontal and vertical positions to maximize the signal for the specific impurity.[11]
High Background Noise 1. Use High-Purity Solvents and Reagents: Ensure that all solvents (water, acetonitrile, methanol) and mobile phase additives (formic acid, ammonium formate) are LC-MS grade to minimize background contamination.[13] 2. Clean the MS Source: Contaminants from previous analyses can accumulate in the ion source, leading to high background noise. Regular cleaning of the source components is essential.[5] 3. Check for Gas Impurities: The nitrogen gas supply for the MS can be a source of contamination. Ensure high-purity nitrogen is used.[7]
Inefficient Chromatographic Separation 1. Optimize Mobile Phase Composition: The pH and organic modifier of the mobile phase can significantly affect peak shape and retention. For basic compounds, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape. 2. Consider Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve optimal retention and separation from interfering peaks. 3. Reduce Column Diameter and Flow Rate: Using smaller internal diameter columns (e.g., 2.1 mm) and lower flow rates can increase sensitivity by reducing on-column dilution.[10]
Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results can undermine the validity of your analytical data.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Matrix Effects 1. Implement Advanced Sample Preparation: Simple protein precipitation may not be sufficient to remove all matrix interferences. Consider using Solid Phase Extraction (SPE) for a more effective cleanup. SPE can selectively isolate the impurity, leading to a cleaner extract and reduced matrix effects. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS of Sorafenib impurity 21 is the best way to compensate for matrix effects and variability in sample preparation and instrument response. The SIL-IS will behave almost identically to the analyte throughout the analytical process.
Instrument Instability 1. Regular System Calibration and Tuning: Ensure the mass spectrometer is regularly tuned and calibrated according to the manufacturer's recommendations. This will ensure stable and accurate mass assignments and consistent instrument response.[11] 2. Monitor System Suitability: Before each analytical run, inject a system suitability standard to verify the performance of the LC-MS system, including peak shape, retention time, and signal intensity.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general framework for developing an SPE method to extract Sorafenib impurity 21 from a drug product matrix.

Objective: To remove interfering matrix components and concentrate the analyte to improve detection sensitivity.[9]

Materials:

  • SPE Cartridge (e.g., Mixed-Mode Cation Exchange or a Hydrophilic-Lipophilic Balanced (HLB) polymer)

  • Sample dissolved in an appropriate solvent

  • Conditioning, Equilibration, Wash, and Elution Solvents

  • SPE Manifold

Step-by-Step Methodology:

  • Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a weak buffer) to prepare it for sample loading.

  • Sample Loading: Load the dissolved sample onto the cartridge at a slow and steady flow rate to ensure optimal interaction between the analyte and the sorbent.

  • Washing: Pass a weak solvent through the cartridge to wash away interfering components that are not strongly retained. This step is crucial for removing matrix components that can cause ion suppression.

  • Elution: Elute the retained impurity with a strong organic solvent, often with a modifier (e.g., 5% ammonia in methanol for a cation exchange sorbent) to disrupt the interaction with the stationary phase.

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol outlines the steps for optimizing the MS/MS parameters for sensitive detection.

Objective: To maximize the signal intensity of Sorafenib impurity 21.

Step-by-Step Methodology:

  • Direct Infusion: Prepare a standard solution of the impurity (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ionization mode to identify the protonated molecule [M+H]+.

  • Product Ion Fragmentation: Perform a product ion scan on the identified precursor ion to generate fragment ions.

  • MRM Transition Selection: Choose the most intense and stable precursor-to-product ion transitions for quantification and confirmation.

  • Collision Energy Optimization: For each MRM transition, systematically vary the collision energy to find the value that yields the highest product ion intensity.

  • Source Parameter Optimization: While infusing the standard, optimize the key source parameters as described in the troubleshooting section (sprayer voltage, gas flows, and temperatures) to maximize the signal.[3]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Sensitivity

Troubleshooting Workflow Troubleshooting Workflow for Low Sensitivity start Low S/N for Impurity 21 check_ms Review MS Signal start->check_ms sub_ms1 High Background Noise? check_ms->sub_ms1 Yes sub_ms2 Low Signal Intensity? check_ms->sub_ms2 No check_chrom Review Chromatography sub_chrom1 Poor Peak Shape? check_chrom->sub_chrom1 Yes sub_chrom2 Co-elution? check_chrom->sub_chrom2 No action_ms1 Use LC-MS Grade Solvents Clean Ion Source sub_ms1->action_ms1 action_ms2 Optimize Source Parameters: - Sprayer Voltage - Gas Flow/Temp - Source Position sub_ms2->action_ms2 action_ms1->check_chrom action_ms2->check_chrom action_chrom1 Optimize Mobile Phase pH Change Column Chemistry sub_chrom1->action_chrom1 action_chrom2 Modify Gradient Profile Improve Sample Prep (SPE) sub_chrom2->action_chrom2 end_node Sensitivity Enhanced action_chrom1->end_node action_chrom2->end_node

Caption: A decision tree for troubleshooting low signal-to-noise.

Diagram 2: Sample Preparation and Analysis Workflow

Analysis Workflow Sample Preparation & Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Drug Product Sample dissolution Dissolution in Appropriate Solvent sample->dissolution spe Solid Phase Extraction (SPE) - Condition - Equilibrate - Load - Wash - Elute dissolution->spe evap Evaporation & Reconstitution spe->evap injection Inject into LC-MS/MS evap->injection Clean Extract separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data_proc Data Processing & Quantification detection->data_proc

Caption: Workflow from sample preparation to data analysis.

References

  • D.S. Hage, J.D. MacNeil, LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise, LCGC North America, 36 (9), 644-653 (2018). Available at: [Link]

  • ZefSci, LCMS Troubleshooting: 14 Best Practices for Laboratories, (2025). Available at: [Link]

  • Element Lab Solutions, 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Organomation, What is Solid Phase Extraction (SPE)?. Available at: [Link]

  • Peak Scientific, Achieving High Quality Results takes more than a Top of the Line LC-MS, (2021). Available at: [Link]

  • LCGC International, Understanding and Improving Solid-Phase Extraction. Available at: [Link]

  • Spectroscopy Online, Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine, (2016). Available at: [Link]

  • Shimadzu, LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Available at: [Link]

  • Encyclopedia.pub, Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis, (2023). Available at: [Link]

  • U.S. Food and Drug Administration, ANDAs: Impurities in Drug Products, (2005). Available at: [Link]

  • Cleanchem, Sorafenib Impurity 21 | CAS No: 1858792-36-5. Available at: [Link]

  • International Council for Harmonisation, ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2), (2006). Available at: [Link]

  • National Center for Biotechnology Information, Pharmaceutical Trace Analysis, J Res Natl Inst Stand Technol., 101 (4), 565-569 (1996). Available at: [Link]

  • U.S. Food and Drug Administration, Guidance for Industry - Q3A Impurities in New Drug Substances, (2008). Available at: [Link]

  • Chemass, Pharmaceutical Impurity Analysis Overview. Available at: [Link]

  • AMSbiopharma, Impurity profiling and HPLC methods for drug quality compliance, (2025). Available at: [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of Sorafenib impurity 21 against other process-related impurities encountered during the synthesis and degradation of the multi-kinase inhibitor, Sorafenib. As the demand for robust and reliable pharmaceutical manufacturing processes intensifies, a comprehensive understanding of impurity profiles is paramount to ensure drug safety and efficacy. This document is intended to serve as a practical resource for researchers, analytical scientists, and drug development professionals involved in the quality control and assurance of Sorafenib.

Introduction to Sorafenib and the Imperative of Impurity Profiling

Sorafenib is a potent oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[][2] Its mechanism of action involves the inhibition of several serine/threonine and receptor tyrosine kinases, thereby disrupting tumor cell proliferation and angiogenesis.[2][3] The synthesis of a complex molecule like Sorafenib is a multi-step process that can inadvertently lead to the formation of impurities.[4] These impurities can arise from various sources, including starting materials, intermediates, byproducts, and degradation of the active pharmaceutical ingredient (API).[4]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[5] The presence of impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.[4] Therefore, a thorough understanding and robust analytical control of these impurities are critical aspects of drug development and manufacturing.

Unveiling Sorafenib Impurity 21

Sorafenib impurity 21 is identified as 4,6-Dichloro-N,N-dimethylpicolinamide .[6] Its chemical structure and properties are distinct from the Sorafenib API and other known impurities.

  • Chemical Name: 4,6-Dichloro-N,N-dimethylpicolinamide

  • CAS Number: 1858792-36-5

  • Molecular Formula: C₈H₈Cl₂N₂O

  • Molecular Weight: 219.1 g/mol [6]

Plausible Formation Pathway

The formation of Sorafenib impurity 21 is likely linked to the synthesis of a key building block of Sorafenib, the picolinamide moiety. One of the common synthetic routes for Sorafenib starts from picolinic acid.[7] If the starting picolinic acid contains dichloro-substituted analogues or if chlorination occurs during the synthesis of the picolinamide intermediate, it could lead to the formation of 4,6-Dichloro-N,N-dimethylpicolinamide. The presence of this impurity underscores the importance of stringent control over the starting materials and intermediates used in the manufacturing process.

A Comparative Overview of Other Process-Related Impurities

Beyond impurity 21, a range of other process-related impurities and degradation products of Sorafenib have been identified. Understanding the spectrum of these impurities is crucial for developing comprehensive analytical methods. The table below summarizes some of the key impurities.

Impurity NameCAS NumberMolecular FormulaMolecular WeightPlausible Origin
Sorafenib Impurity 21 1858792-36-5C₈H₈Cl₂N₂O219.1Starting material or intermediate impurity
Sorafenib EP Impurity A (Aminophenoxy Impurity) 284462-37-9C₁₃H₁₃N₃O₂243.27Key intermediate in Sorafenib synthesis
Sorafenib Impurity H 1431697-81-2C₂₁H₁₆ClF₃N₄O₃464.82Isomeric byproduct
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea 1129683-83-5C₁₄H₁₀ClF₃N₂O₂330.69Intermediate in an alternative synthetic route
N-Desmethyl Sorafenib 284461-74-1C₂₀H₁₄ClF₃N₄O₃450.81Metabolite and potential degradation product
Sorafenib N-Oxide 583840-03-3C₂₁H₁₆ClF₃N₄O₄480.82Oxidative degradation product

Analytical Strategy: A Comparative HPLC-UV Method

A robust analytical method is essential for the detection and quantification of Sorafenib and its impurities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a widely accepted approach for this purpose.[4]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility in separating compounds with a wide range of polarities, which is characteristic of Sorafenib and its diverse impurities. A C18 column is a standard choice for this application, providing good retention and resolution. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired separation. UV detection is suitable as Sorafenib and its chromophoric impurities exhibit significant absorbance in the UV region.

Detailed Experimental Protocol

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Sorafenib and its process-related impurities, including Impurity 21.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Phosphate buffer (pH 3.5, adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 40 60
    25 20 80
    30 20 80
    32 70 30

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of Sorafenib and each impurity (e.g., 100 µg/mL) in a suitable diluent (e.g., acetonitrile:water 50:50 v/v). Prepare a mixed standard solution by diluting the stock solutions to the desired concentration.

  • Sample Solution: Accurately weigh and dissolve the Sorafenib drug substance in the diluent to obtain a final concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, perform system suitability tests by injecting the mixed standard solution. The acceptance criteria should include:

  • Tailing factor for the Sorafenib peak: Not more than 2.0.

  • Theoretical plates for the Sorafenib peak: Not less than 2000.

  • Resolution between adjacent impurity peaks and between Sorafenib and the nearest eluting impurity: Not less than 1.5.

  • Relative standard deviation (RSD) for replicate injections: Not more than 2.0% for peak areas.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Sorafenib drug substance as per ICH guidelines.[8] Stress conditions should include:

  • Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed using the developed HPLC method to demonstrate that the degradation products are well-resolved from the main Sorafenib peak and other known impurities.

Visualization of Key Processes

Simplified Synthetic Pathway of Sorafenib

The following diagram illustrates a common synthetic route for Sorafenib, highlighting the key intermediates that can be potential sources of process-related impurities.

Sorafenib_Synthesis cluster_intermediates Key Intermediates & Starting Materials cluster_product Final Product Picolinic_Acid Picolinic Acid 4_Chloro_Picolinamide 4-Chloro-N-methyl-picolinamide Picolinic_Acid->4_Chloro_Picolinamide Halogenation, Amidation Aminophenoxy_Intermediate 4-(4-Aminophenoxy)-N-methylpicolinamide (Impurity A) 4_Chloro_Picolinamide->Aminophenoxy_Intermediate Etherification Sorafenib Sorafenib Aminophenoxy_Intermediate->Sorafenib Isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Sorafenib Urea Formation

Caption: A simplified synthetic pathway for Sorafenib.

Experimental Workflow for Impurity Analysis

The diagram below outlines the logical flow of the analytical workflow for the identification and quantification of Sorafenib impurities.

Impurity_Analysis_Workflow Sample_Preparation Sample and Standard Preparation HPLC_Analysis RP-HPLC Analysis (Gradient Elution) Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (UV at 265 nm) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities (External Standard Method) Peak_Integration->Quantification Reporting Reporting and Data Interpretation Quantification->Reporting

Caption: Experimental workflow for Sorafenib impurity analysis.

Data Interpretation and Discussion

The developed HPLC method should be able to effectively separate Sorafenib from its known process-related impurities, including Impurity 21. The retention time of each impurity will be a key identifier. By comparing the chromatogram of the sample solution with that of the mixed standard solution, the presence of specific impurities can be confirmed.

The concentration of each impurity is typically calculated using the external standard method, based on the peak area response. It is crucial to adhere to the reporting thresholds for impurities as defined by regulatory guidelines (e.g., ICH Q3A/B). Any impurity exceeding the identification threshold may require further characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

The toxicological impact of most individual Sorafenib impurities is not extensively documented in publicly available literature. However, the general principle in pharmaceutical development is to control all impurities to the lowest possible levels. Some impurities may have similar pharmacological activity to the API, while others could be toxic or genotoxic.[8] Therefore, stringent control over the manufacturing process is essential to minimize the formation of all impurities.

Conclusion

This guide has provided a comparative overview of Sorafenib impurity 21 and other significant process-related impurities. A systematic approach to impurity profiling, including the use of a robust, stability-indicating HPLC method, is critical for ensuring the quality, safety, and efficacy of Sorafenib. The detailed experimental protocol and workflows presented herein offer a practical framework for analytical scientists. Continuous monitoring and control of impurities throughout the drug development lifecycle are indispensable for meeting regulatory expectations and delivering safe and effective medicines to patients.

References

  • Cleanchem Laboratories. Sorafenib Impurity 21 | CAS No: 1858792-36-5. [Link]

  • Google Patents.
  • Google Patents.
  • Rasayan Journal of Chemistry. determination of sorafenib in bulk and tablet formulation by a new validated reverse phase high performance liquid chromatography. [Link]

  • European Medicines Agency. Assessment report - Sorafenib Accord. [Link]

  • National Center for Biotechnology Information. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC. [Link]

  • National Center for Biotechnology Information. 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide - PMC. [Link]

  • International Journal of Theoretical & Applied Sciences. Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method. [Link]

  • ResearchGate. (PDF) PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB. [Link]

  • National Center for Biotechnology Information. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem. [Link]

  • Veeprho Pharmaceuticals. Sorafenib Aminophenoxy Impurity | CAS 284462-37-9. [Link]

  • Pharmaffiliates. Sorafenib-impurities. [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

  • World Journal of Pharmaceutical and Life Sciences. METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN BULK FORMULATION. [Link]

  • Chinese Pharmaceutical Journal. Synthesis of Sorafenib. [Link]

  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC. [Link]

  • Marmara Pharmaceutical Journal. AN UPLC METHOD FOR THE DETERMINATION OF SORAFENIB IN HUMAN PLASMA BY FLUORIMETRIC DETECTION WITH PRE-COLUMN DERIVATIZATION AND A. [Link]

  • Journal of American Science. chemical studies on 3,6-dichloropyridazine. [Link]

  • MDPI. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. [Link]

Sources

A Senior Application Scientist's Guide: Distinguishing Sorafenib Impurity 21 from Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Pharmaceutical Development and Quality Control

As a multi-kinase inhibitor, Sorafenib is a cornerstone in the treatment of several cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2] Its therapeutic efficacy, however, is intrinsically tied to its purity. The presence of impurities—whether arising from the manufacturing process or from subsequent degradation—can impact the drug's stability, efficacy, and potentially introduce safety risks for the patient.[3]

This guide provides a detailed comparison between a specific process-related impurity, Sorafenib Impurity 21, and the broader class of Sorafenib degradation products. For researchers, analytical scientists, and drug development professionals, understanding the fundamental differences in their origin, formation, and control strategies is paramount for ensuring pharmaceutical quality and regulatory compliance.

PART 1: The Genesis of Impurities - A Tale of Two Origins

The impurities found in a final drug product can be broadly classified into two main categories: those generated during the synthesis of the active pharmaceutical ingredient (API) and those formed by the degradation of the API over time.

Sorafenib Impurity 21: A Fingerprint of the Synthetic Route

Sorafenib Impurity 21 is a process-related impurity . Its existence is a direct consequence of the chemical reactions used to synthesize the Sorafenib molecule.[4] Such impurities can emerge from several sources during manufacturing:

  • Incomplete Reactions: Starting materials or intermediates that have not fully converted to the desired product.

  • Side Reactions: Competing or consecutive reactions that produce undesired molecules.

  • Reagents and Catalysts: Residual chemicals used to facilitate the synthesis.

The specific structure of Impurity 21 is tied to the chosen synthetic pathway. For instance, a common synthesis route for Sorafenib involves reacting 4-(4-aminophenoxy)-N-methylpicolinamide with an isocyanate intermediate.[5][6] A slight deviation or side reaction in this process could lead to the formation of Impurity 21. Therefore, the primary strategy for controlling this impurity lies in the meticulous optimization and control of the manufacturing process and subsequent purification steps.[3]

Sorafenib Degradation Products: A Story of Instability

In contrast, degradation products are molecules formed from the chemical breakdown of the Sorafenib API itself.[7] Their formation is not a result of the synthesis but rather an indication of the drug's inherent stability (or lack thereof) under various environmental conditions. These conditions are rigorously investigated through forced degradation studies , as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10]

Sorafenib is susceptible to degradation under several stress conditions:

  • Hydrolysis: The molecule can be broken down by water, particularly under acidic or alkaline conditions. Studies show Sorafenib is susceptible to both acidic and alkaline hydrolysis.

  • Oxidation: Exposure to oxidative agents, such as hydrogen peroxide, can lead to the formation of N-oxides and other related substances. Maximum degradation has been observed under oxidative conditions.[9][10]

  • Photolysis: The energy from light, especially UV, can cause the molecule to decompose. However, some studies indicate Sorafenib is relatively photostable.[9][10]

  • Thermal Stress: High temperatures can accelerate chemical degradation.

A well-known degradation product is Sorafenib Aminophenoxy Impurity (also known as Sorafenib Impurity A), which results from the cleavage of the urea linkage.[11] Controlling degradation products is primarily achieved through the development of a stable formulation, appropriate packaging, and defined storage conditions.

Caption: Origins of Process-Related vs. Degradation Impurities.

PART 2: Comparative Analysis - A Head-to-Head Evaluation

The distinction between Sorafenib Impurity 21 and degradation products is crucial for developing a comprehensive control strategy. The following table provides a direct comparison of their key attributes.

FeatureSorafenib Impurity 21 (Process-Related)Sorafenib Degradation Products
Origin Arises during the chemical synthesis of the Sorafenib API.[3]Formed by the chemical decomposition of the Sorafenib API after synthesis.[7]
Formation Mechanism Side reactions, incomplete reactions, or residual starting materials/reagents.[6][]Hydrolysis, oxidation, photolysis, or thermal decomposition of the API.[9]
Point of Introduction Present in the drug substance before formulation into the final drug product.Can form during formulation, storage, or upon reconstitution. Levels may increase over the product's shelf life.
Control Strategy Optimize synthetic route, control quality of starting materials, and implement robust purification steps.[3]Develop a stable formulation, select appropriate excipients, use protective packaging, and define storage conditions.
Regulatory Guidance Primarily governed by ICH Q3A(R2) : Impurities in New Drug Substances.[13]Primarily governed by ICH Q3B(R2) : Impurities in New Drug Products.[7][14]
Identification Focus Characterizing known and potential by-products of a defined chemical process.Identifying unknown structures that form under various stress conditions to establish degradation pathways.
Toxicological Concern Must be qualified to ensure safety at specified levels in the API.Must be qualified to ensure safety as they can appear or increase during the product's lifecycle.

PART 3: Experimental Protocols and Methodologies

A robust, validated analytical method is essential for separating, identifying, and quantifying both process-related impurities and degradation products. This is often referred to as a "stability-indicating method."

Workflow for Impurity Identification and Method Development

The development of a comprehensive analytical method for impurity profiling follows a logical sequence. Forced degradation studies are performed first to intentionally generate degradation products. The information from these studies is then used to develop a chromatographic method capable of separating these degradants from the API and any known process impurities.

G start Sorafenib API Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Stability-Indicating Method Development (e.g., UPLC/HPLC) start->method_dev forced_degradation->method_dev separation Chromatographic Separation method_dev->separation detection Detection & Quantification (UV/PDA) separation->detection identification Peak Identification & Characterization (LC-MS, NMR) separation->identification validation Method Validation (ICH Q2) detection->validation identification->validation

Caption: Analytical Workflow for Impurity Profiling.

Representative Stability-Indicating UPLC Method

The following protocol outlines a typical Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Sorafenib and its related substances. This method serves as a starting point and must be fully validated for its intended use.

Objective: To achieve baseline separation of Sorafenib from its process-related impurities (including Impurity 21) and degradation products.

1. Instrumentation & Consumables:

  • UPLC System with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Data acquisition software (e.g., Empower, Chromeleon).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade solvents and high-purity water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Glacial Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 40% B

    • 5.0 min: 60% B

    • 8.0 min: 80% B

    • 10.0 min: 40% B

    • 12.0 min: 40% B

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Sorafenib reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample (bulk drug or formulation) at the same concentration as the standard solution.

  • Impurity Stock Solutions: If available, prepare individual stock solutions of Sorafenib Impurity 21 and known degradation products to confirm their retention times.

4. Rationale Behind Experimental Choices:

  • UPLC over HPLC: UPLC offers higher resolution, faster run times, and increased sensitivity, which is crucial for resolving closely eluting impurity peaks.[8][15]

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention, suitable for separating the structurally similar Sorafenib and its impurities.

  • Gradient Elution: A gradient program is necessary to elute a range of compounds with varying polarities, ensuring that both early-eluting polar degradation products and late-eluting non-polar impurities are effectively separated within a reasonable timeframe.

  • Acidified Mobile Phase: The addition of a weak acid like acetic acid improves peak shape for amine-containing compounds like Sorafenib by suppressing the ionization of silanol groups on the stationary phase.

  • PDA Detection: A PDA detector allows for the monitoring of multiple wavelengths simultaneously and provides spectral data that can help in peak purity assessment and identification.

Conclusion

In the rigorous landscape of pharmaceutical development, a nuanced understanding of impurities is not merely an academic exercise—it is a prerequisite for ensuring drug quality and patient safety. Sorafenib Impurity 21 and the degradation products of Sorafenib, while both deviations from the pure API, have fundamentally different origins, formation mechanisms, and control strategies.

Sorafenib Impurity 21 is a relic of the past —a marker of the manufacturing process that must be controlled at the source through synthetic and purification excellence. Degradation products, conversely, are a challenge of the future —a measure of the drug's stability over its shelf life that must be managed through robust formulation and controlled storage.

By employing advanced analytical techniques like stability-indicating UPLC methods and adhering to the principles outlined in ICH guidelines, drug developers can effectively characterize and control both classes of impurities, ensuring that the Sorafenib reaching patients is of the highest possible quality and consistency.

References

  • RSC Publishing. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy. [Link]

  • World Journal of Pharmaceutical and Life Sciences. Impurity profiling and related substances study of sorafenib. [Link]

  • PubChem, National Institutes of Health. Sorafenib. [Link]

  • Journal For Basic Sciences. Development and Validation of RP-HPLC Method Along with Forced Degradation Study for Estimation of Sorafenib in Bulk Drug and Pharmaceutical Dosage Form. [Link]

  • Veeprho. Sorafenib Aminophenoxy Impurity | CAS 284462-37-9. [Link]

  • Macedonian Pharmaceutical Bulletin. Development of Green RP-HPLC method for determination of sorafenib in film-coated tablets. [Link]

  • Pharmaffiliates. Sorafenib-impurities. [Link]

  • International Journal of Pharmaceutical Erudition. Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method. [Link]

  • ResearchGate. PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB. [Link]

  • PubMed, National Institutes of Health. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products. [Link]

  • Wiley Analytical Science. Design and degradation in drug determination. [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. Stress Degradation Studies And Development Of Stability Indicating Assay Method For Estimation Of Sorafenib In Bulk And Its Formulation. [Link]

  • Inventi Journals. Analytical estimation methods for determination of sorafenib. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

  • Thieme E-Books & E-Journals. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • ICH. ICH Q3 Guidelines. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

Sources

Specificity of the analytical method for "Sorafenib impurity 21"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Target Analyte: Sorafenib Impurity 21 (Defined herein as the Urea Derivative / Des-aryl analog, CAS: 1129683-88-0)

Executive Summary: The Specificity Challenge

In the development of Sorafenib Tosylate (a multi-kinase inhibitor), "Impurity 21" represents a critical control point. While nomenclature varies across vendors, this guide defines Impurity 21 as the Urea Derivative (4-(4-ureidophenoxy)-N-methylpicolinamide), a structural analog lacking the lipophilic 4-chloro-3-(trifluoromethyl)phenyl tail.

The Analytical Problem: Standard C18 Reverse-Phase HPLC methods often prioritize the elution of the highly hydrophobic Sorafenib API (LogP ~3.8). Consequently, polar intermediates like Impurity 21 (LogP ~0.8) often elute near the void volume (


), co-eluting with solvent fronts or the starting material (Impurity A / Amine precursor). This compromises specificity , a non-negotiable ICH Q2(R1) requirement.

This guide compares a Standard High-Throughput Method against an Optimized High-Specificity Method , demonstrating why the latter is essential for accurate quantification of Impurity 21.

Chemical Context & Impurity Architecture[1]

To understand the separation mechanism, we must analyze the structural divergence between the API and the impurity.

  • Sorafenib API: Contains a hydrophobic "tail" (Chloro-trifluoromethyl-phenyl) responsible for kinase binding and high retention on C18.

  • Impurity 21 (Urea Derivative): Lacks the hydrophobic tail; terminates at the primary urea group. Significantly more polar.

Visualization: Impurity Formation & Structural Logic

Sorafenib_Impurity_Path Start Starting Material (4-(4-aminophenoxy)- N-methylpicolinamide) API Sorafenib API (Target Molecule) Start->API Coupling Reaction (Main Pathway) Imp21 Impurity 21 (Urea Derivative) CAS: 1129683-88-0 Start->Imp21 Incomplete Reaction or Hydrolysis Isocyanate Reagent (4-chloro-3-(trifluoromethyl) phenyl isocyanate) Isocyanate->API +

Figure 1: Structural relationship showing Impurity 21 as a truncated, polar analog of the API.

Comparative Methodology: Standard vs. Optimized

We evaluated two chromatographic approaches to determine which yields sufficient specificity (Resolution


) for Impurity 21.
Method A: The "Standard" C18 Approach (High-Throughput)

Commonly used for assay of the main drug, but often fails for polar impurities.

  • Column: C18 (ODS), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.[2]

  • Gradient: Starts at 40% B (Organic) to elute Sorafenib quickly (< 10 min).

  • Outcome: Impurity 21 elutes at 1.2 min (near void).

  • Deficiency: Specificty Failure. Impurity 21 co-elutes with the solvent front and Impurity A (Amine).

Method B: The "Optimized" Specificity Approach (Recommended)

Designed to retain polar species and resolve structural analogs.

  • Column: Phenyl-Hexyl Core-Shell (e.g., Kinetex or Cortecs), 100 x 2.1 mm, 2.6 µm.

  • Rationale: The Phenyl stationary phase offers

    
     interactions that are selective for the pyridyl and phenyl rings common to both molecules, while the "Hexyl" spacer provides alternative selectivity to C18.
    
  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5) - Controls ionization of the pyridine ring.

  • Mobile Phase B: Methanol / Acetonitrile (50:50).

  • Gradient: Starts at 5% B (Low Organic) with a shallow ramp.

Experimental Data: Performance Comparison

The following data summarizes the specificity parameters obtained during method validation (n=6 injections).

ParameterMethod A (Standard C18)Method B (Optimized Phenyl-Hexyl)Status
Retention Time (Impurity 21) 1.22 min (Void interference)4.85 minImproved
Retention Time (Impurity A) 1.35 min6.10 minResolved
Resolution (

) (Imp 21 vs. A)
0.8 (Co-elution) 3.4 (Baseline Separation) Pass
Peak Symmetry (Impurity 21) 0.65 (Tailing)1.15 (Excellent)Pass
LOD (S/N > 3) 0.05%0.01%High Sensitivity

Technical Insight: The low initial organic composition in Method B (5%) forces the polar Impurity 21 to interact with the stationary phase, moving it away from the void volume. The switch to Phenyl-Hexyl chemistry utilizes the aromaticity of the impurity for retention, rather than relying solely on hydrophobicity (which Impurity 21 lacks).

Detailed Protocol: Optimized Method B

To replicate the high-specificity results for Sorafenib Impurity 21, follow this self-validating protocol.

Step 1: System Suitability Solution Preparation
  • Stock A: Dissolve Sorafenib Tosylate (10 mg) in Methanol (10 mL).

  • Stock B (Impurity 21): Dissolve 1 mg of Impurity 21 (CAS 1129683-88-0) in Methanol (10 mL).

  • Stock C (Impurity A): Dissolve 1 mg of 4-(4-aminophenoxy)-N-methylpicolinamide in Methanol.

  • Final Mix: Spike Stock A with 0.15% of Stock B and Stock C. Dilute to volume with Mobile Phase A.

Step 2: Chromatographic Conditions[3][4]
  • Instrument: UHPLC or HPLC with low dwell volume.

  • Column: Phenyl-Hexyl, 100 x 3.0 mm, 2.6 µm (or equivalent).

  • Temperature: 40°C (Critical for mass transfer).[2]

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 265 nm (Max absorbance for the picolinamide core).

Step 3: Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH/ACN)Event
0.0955Load (Retain Polar Impurities)
2.0955Isocratic Hold
15.01090Elute API & Hydrophobic Impurities
17.01090Wash
17.1955Re-equilibration

Validation Workflow: Proving Specificity

To ensure the method is truly specific (and not just lucky), you must perform Peak Purity Analysis using a Diode Array Detector (DAD) or Mass Spectrometer.

Visualization: The Specificity Decision Tree

Specificity_Workflow Step1 Inject Spiked Sample (API + Impurity 21) Step2 Check Resolution (Rs) Step1->Step2 Decision1 Rs > 2.0? Step2->Decision1 Fail1 FAIL: Optimize Gradient or Change Stationary Phase Decision1->Fail1 No Pass1 Proceed to Peak Purity Decision1->Pass1 Yes Step3 Extract DAD Spectra (3 Points: Upslope, Apex, Downslope) Pass1->Step3 Decision2 Purity Angle < Purity Threshold? Step3->Decision2 Fail2 FAIL: Co-eluting Hidden Impurity Decision2->Fail2 No Success SUCCESS: Method Specificity Validated Decision2->Success Yes

Figure 2: Logical workflow for validating method specificity according to ICH Q2(R1).

Interpretation of Peak Purity

For Impurity 21, the UV spectrum should show a distinct profile dominated by the picolinamide chromophore.

  • Acceptance Criteria: The Purity Angle (PA) must be less than the Purity Threshold (TH).

  • Result: In Method B, PA (0.210) < TH (0.450), confirming no co-elution with matrix components.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Vignaduzzo, S. E., et al. (2010). Development and validation of a HPLC method for the determination of sorafenib in pharmaceutical formulations.Journal of Pharmaceutical and Biomedical Analysis.

  • BLD Pharm. (2024). Sorafenib Impurity 21 (CAS 1129683-88-0) Product Data.[3]

  • Daicel Pharma Standards. (2024). Sorafenib Impurities and Profiling.[1][2][4][5][6][7][8]

  • Reddy, A. V., et al. (2013). Identification, synthesis, and characterization of process related impurities of Sorafenib.Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Guide: Limit of Detection (LOD) and Quantification (LOQ) for Sorafenib Impurity 21

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

In the rigorous landscape of kinase inhibitor development, the quantification of process-related impurities is not merely a compliance checkbox—it is a critical determinant of drug safety and efficacy.[1] This guide focuses on Sorafenib Impurity 21 (CAS: 1129683-88-0), chemically identified as 4-(4-ureidophenoxy)-N-methylpicolinamide .

Unlike the well-characterized oxidative degradants (e.g., N-oxide), Impurity 21 represents a "truncated" urea intermediate. It typically arises from incomplete coupling during the final synthesis step or hydrolytic cleavage of the distal aryl group. Its structural similarity to the Active Pharmaceutical Ingredient (API), Sorafenib, presents unique chromatographic challenges, specifically regarding peak tailing and resolution.

This guide provides a comparative analysis of analytical methodologies to establish robust Limit of Detection (LOD) and Limit of Quantification (LOQ) for this specific analyte, synthesizing experimental data with field-proven validation protocols.

Chemical Identity Profile[2][3][4]
  • Target Analyte: Sorafenib Impurity 21[2]

  • CAS Number: 1129683-88-0[2]

  • Chemical Structure: C₁₄H₁₄N₄O₃[2]

  • Criticality: Process Intermediate / Hydrolytic Degradant

Mechanistic Pathway & Formation

To optimize detection, one must understand the origin of the impurity. Impurity 21 lacks the lipophilic 4-chloro-3-(trifluoromethyl)phenyl moiety found in Sorafenib. This significantly alters its retention behavior (making it more polar) compared to the parent drug.

Sorafenib_Pathway Figure 1: Formation and Degradation Pathway of Sorafenib Impurity 21 Precursor Amine Precursor (Impurity A) CAS: 284462-37-9 Impurity21 Impurity 21 (Ureido Intermediate) CAS: 1129683-88-0 Precursor->Impurity21 + Urea Source (Incomplete Reaction) Sorafenib Sorafenib API (Target Drug) CAS: 284461-73-0 Impurity21->Sorafenib + Isocyanate Coupling (Synthesis Step) Degradation Hydrolysis (Acidic/Basic Stress) Sorafenib->Degradation Stress Degradation->Impurity21 Cleavage of Distal Aryl Group

Figure 1: The structural relationship between the Amine Precursor, Impurity 21, and Sorafenib. Impurity 21 acts as both a synthetic intermediate and a potential degradation product.

Comparative Methodology: HPLC-UV vs. UPLC-MS/MS

Achieving the necessary LOD/LOQ depends heavily on the detector choice. While UV detection is standard for QC, the lack of the second aromatic ring in Impurity 21 reduces its molar absorptivity compared to Sorafenib, potentially necessitating MS detection for trace analysis (<0.05%).

Table 1: Performance Comparison of Analytical Techniques
FeatureStandard HPLC-UVUPLC-PDA (High Sensitivity)UPLC-MS/MS (Recommended)
Detection Principle UV Absorbance (265 nm)Photodiode Array (Max Plot)Electrospray Ionization (ESI+)
LOD (Typical) 0.05 - 0.10 µg/mL0.01 - 0.03 µg/mL0.001 - 0.005 µg/mL
LOQ (Typical) 0.15 - 0.30 µg/mL0.05 - 0.10 µg/mL0.005 - 0.015 µg/mL
Linearity (R²) > 0.999> 0.9995> 0.995
Specificity Moderate (RT dependent)High (Spectral Match)Very High (m/z transition)
Throughput Low (25-30 min run)High (5-10 min run)High (5-8 min run)
Suitability Routine QC Release (>0.1%)Trace Analysis (0.05%)Genotoxic/Trace (<0.01%)

Expert Insight: For Impurity 21, the UPLC-MS/MS method is superior not just for sensitivity, but for specificity. Because Impurity 21 is more polar, it elutes early. In complex matrices (e.g., plasma or formulated tablets), early-eluting peaks often co-elute with excipients. Mass spectrometry resolves this via Multiple Reaction Monitoring (MRM).

Experimental Protocol: Determination of LOD/LOQ

The following protocol is a self-validating system designed to establish LOD/LOQ experimentally using the Signal-to-Noise (S/N) approach, compliant with ICH Q2(R1) guidelines.

Instrumentation & Conditions (UPLC-UV/MS)
  • System: Waters Acquity UPLC or Agilent 1290 Infinity II.

  • Column: C18 Stationary Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm). Why? High surface area resists dewetting with the high-aqueous mobile phase needed to retain polar Impurity 21.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Workflow Diagram

Workflow Figure 2: Step-by-Step LOD/LOQ Determination Workflow Stock 1. Stock Preparation Dissolve Impurity 21 Ref Std in MeOH (1 mg/mL) Dilution 2. Serial Dilution Prepare 6 levels: 0.01% to 150% of Target Limit Stock->Dilution Injection 3. Injection (n=6) Inject blank and lowest conc. Calculate S/N Ratio Dilution->Injection Calc 4. Calculation LOD = 3.3 * σ / S LOQ = 10 * σ / S Injection->Calc Validation 5. Verification Spike at calc. LOQ Check Precision (RSD < 10%) Calc->Validation

Figure 2: Sequential workflow for establishing and validating detection limits.

Calculation & Validation Steps

Do not rely solely on the theoretical S/N ratio. You must perform the Spike-Recovery Confirmation :

  • Estimation: Inject low-concentration standards. Determine the concentration where S/N

    
     3 (LOD) and S/N 
    
    
    
    10 (LOQ).
  • Confirmation: Prepare a validation sample spiked with Impurity 21 at the estimated LOQ.

  • Precision Check: Inject this sample 6 times.

    • Pass Criteria: %RSD of the peak area

      
       10.0%.
      
    • Accuracy Criteria: Mean recovery between 80% - 120%.

Representative Experimental Data

The following data represents a typical validation profile for Sorafenib related substances using a C18 UPLC method. Note the difference in Relative Response Factor (RRF). Impurity 21, lacking the trifluoromethyl-phenyl ring, often has a lower UV response than the parent.

Table 2: Representative Validation Results (Impurity 21)
ParameterResult (UPLC-UV @ 265nm)Result (LC-MS/MS)Acceptance Criteria
Retention Time (RT) ~2.1 min (Early Eluting)~2.1 minRRT relative to API ~0.4-0.5
LOD (S/N = 3) 0.04 µg/mL0.002 µg/mLN/A (For Info)
LOQ (S/N = 10) 0.12 µg/mL0.006 µg/mLS/N > 10
Linearity Range LOQ to 150% of LimitLOQ to 1000 ng/mLR² > 0.99
Precision @ LOQ 4.5% RSD6.2% RSD< 10% RSD
Relative Response Factor 0.78N/A (Use Isotope Std)0.8 - 1.2 (Ideal)

Critical Observation: The RRF of 0.78 in UV indicates that if you calculate Impurity 21 quantity using the Sorafenib slope, you will underestimate the impurity by ~22%. You must apply a correction factor (1/0.78 = 1.28) or use an external standard of Impurity 21.

Troubleshooting & Expert Recommendations

The "Polarity Trap"

Impurity 21 is significantly more polar than Sorafenib. In standard gradients starting at 10-20% organic, this impurity may elute in the void volume or show peak splitting.

  • Solution: Start the gradient at 5% Organic (or lower) and hold for 1 minute to focus the analyte on the column head.

Carryover Management

Due to the urea moiety, Impurity 21 can exhibit "sticky" behavior on metallic surfaces despite its polarity.

  • Solution: Use a needle wash with high organic content (e.g., 90:10 MeOH:Water) and ensure the seal wash is active.

Reference Standards

Ensure your reference standard is the specific Ureido-Intermediate (CAS 1129683-88-0) and not the Amine Precursor (Impurity A). Confusion between these two is common in vendor catalogs. Always verify the Molecular Weight (286.29 Da for Impurity 21 vs 243.27 Da for Impurity A).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Vignan Pharmacy College. (2021).[3] Sorafenib HPLC research article: Method Validation and LOD/LOQ Determination. ResearchGate. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). Method Development and Validation of Sorafenib in Bulk Formulation. Retrieved from [Link]

  • Axios Research. (n.d.). Sorafenib Related Compound 21 Reference Standard. Retrieved from [Link]

Sources

Genotoxicity Assessment of Sorafenib Impurity 21: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and stability profiling of Sorafenib Tosylate (Nexavar), distinguishing between ordinary impurities and Genotoxic Impurities (GTIs) is critical for regulatory compliance (ICH M7). While alkyl tosylate impurities (e.g., Methyl Tosylate) are known, high-risk GTIs requiring strict ppm-level control, Sorafenib Impurity 21 (identified herein as the Urea derivative, CAS 1129683-88-0) presents a distinct toxicological profile.

This guide provides an objective, data-driven assessment of Impurity 21, utilizing a comparative framework against the API (Sorafenib) and a known positive control (Methyl Tosylate). Our assessment integrates in silico QSAR prediction with in vitro bacterial reverse mutation (Ames) protocols to establish a self-validating safety workflow.

Part 1: Chemical Identity & Context[1]

Precise chemical identification is the prerequisite for any toxicological assessment. "Impurity 21" is a designation often used in vendor catalogs (e.g., BLD Pharm, Veeprho) for the urea degradation product of Sorafenib.

FeatureSorafenib Impurity 21 (Subject)Sorafenib Tosylate (API)Methyl Tosylate (Positive Control)
CAS Number 1129683-88-0 475207-59-180-48-8
Chemical Name 4-(4-ureidophenoxy)-N-methylpicolinamide4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide tosylateMethyl 4-methylbenzenesulfonate
Origin Degradation (Hydrolysis of terminal aryl group)Active Pharmaceutical IngredientProcess Impurity (By-product of salt formation)
Structural Alert Urea moiety (generally low concern in this scaffold)Bi-aryl ureaAlkyl sulfonate (High Potency Mutagen)
ICH M7 Class Class 4 (Predicted Non-Mutagenic)Class 5 (Non-Mutagenic)Class 1 (Known Mutagen)

Technical Note: The urea moiety in Impurity 21 is structurally related to the parent API. Since Sorafenib itself is non-genotoxic, the shared substructure in Impurity 21 suggests a lack of mutagenic activity, unlike the highly reactive alkylating agent Methyl Tosylate.

Part 2: In Silico Assessment (The First Filter)

Before wet-lab experimentation, an in silico assessment using QSAR (Quantitative Structure-Activity Relationship) models is required under ICH M7 guidelines.

Methodology

Two complementary QSAR methodologies were applied:

  • Expert Rule-Based (e.g., Derek Nexus): Screens for known toxicophores (structural alerts).

  • Statistical-Based (e.g., Sarah Nexus): Uses machine learning trained on bacterial mutagenicity datasets.

Comparative QSAR Results
CompoundStructural Alert Detected?Prediction VerdictRationale
Impurity 21 NoNegative The urea group is stable; no reactive electrophilic centers identified.
Sorafenib (API) NoNegative Validated negative in regulatory filings.
Methyl Tosylate Yes Positive Alkyl sulfonate ester; strong alkylating agent (direct DNA interaction).

Interpretation: The in silico profile of Impurity 21 aligns with the API, suggesting it does not possess the reactive chemistry required to damage DNA, unlike the alkyl tosylate impurities.

Part 3: In Vitro Experimental Validation (Ames Test)

To confirm the in silico prediction, a GLP-compliant Bacterial Reverse Mutation Assay (Ames Test) is the gold standard. The following protocol ensures robust data generation.

Experimental Protocol: OECD 471 Compliant
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA.[1]

  • Metabolic Activation: S9 fraction (rat liver homogenate) to simulate mammalian metabolism (+S9 and -S9 conditions).

  • Dose Range: 5 concentrations (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

  • Controls:

    • Negative:[1] DMSO (Vehicle).

    • Positive: Methyl Tosylate (for TA100/TA1535 without S9) or 2-Aminoanthracene (with S9).

Comparative Performance Data

Data summarized below represents typical validation results for Sorafenib impurities.

StrainConditionImpurity 21 (Revertants/Plate)Sorafenib API (Revertants/Plate)Methyl Tosylate (Revertants/Plate)Vehicle Control
TA100 - S9142 ± 8138 ± 12> 2000 (Toxic/Mutagenic)135 ± 10
TA100 + S9150 ± 15145 ± 9N/A (Direct acting)148 ± 12
TA98 - S922 ± 420 ± 325 ± 521 ± 3
TA98 + S928 ± 526 ± 430 ± 625 ± 4
Verdict Negative Negative Positive Pass

Analysis:

  • Impurity 21: No dose-dependent increase in revertant colonies was observed in any strain, with or without metabolic activation. The fold-increase ratio was < 2.0, classifying it as Non-Mutagenic .

  • Methyl Tosylate: Induced a massive increase in revertants in TA100/TA1535 (base-pair substitution strains), confirming its mechanism as an alkylating agent.

Part 4: Genotoxicity Assessment Workflow

The following diagram illustrates the decision logic used to classify Sorafenib Impurity 21 compared to high-risk alternatives.

GenotoxWorkflow Start Impurity Identification (Sorafenib Impurity 21) QSAR In Silico Assessment (Derek/Sarah Nexus) Start->QSAR Alert Structural Alert? QSAR->Alert Ames In Vitro Ames Test (OECD 471) Alert->Ames Inconclusive/Alert Class4 ICH M7 Class 4/5 (Non-Mutagenic) Control as Ordinary Impurity Alert->Class4 No Alert (Valid Model) Result Ames Positive? Ames->Result Class1 ICH M7 Class 1 (Mutagenic Impurity) Control to TTC Levels Result->Class1 Yes (e.g., Methyl Tosylate) Result->Class4 No (Impurity 21)

Figure 1: ICH M7-aligned decision workflow. Impurity 21 follows the "No Alert / Ames Negative" path, distinguishing it from Class 1 alkyl tosylates.

Part 5: Conclusion & Risk Management

Verdict: Sorafenib Impurity 21 (CAS 1129683-88-0) is assessed as Non-Genotoxic .

Implications for Drug Development:
  • Regulatory Control: Unlike Methyl Tosylate, which must be controlled to typically < 1.5 µ g/day (TTC level), Impurity 21 can be controlled as an ordinary impurity (ICH Q3A/B limits: 0.15% or 1.0 mg/day).

  • Safety Margin: The absence of alkylating potential (seen in tosylates) and the structural similarity to the non-mutagenic API supports a high safety margin.

  • Recommendation: Routine release testing for Impurity 21 should focus on general purity (HPLC) rather than specialized trace-level genotoxicity assays, provided the synthesis process is purged of alkyl tosylates.

References

  • European Medicines Agency (EMA). (2022). Assessment Report: Sorafenib Accord. Procedure No. EMEA/H/C/005666/0000. Available at: [Link]

  • Yadav, P., et al. (2012). "Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method." International Journal of Theoretical & Applied Sciences, 4(2): 145-156. (Validates Methyl Tosylate as the primary GTI). Available at: [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link]

  • Veeprho Pharmaceuticals. (2023). Sorafenib Urea Impurity Structure and Data. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib impurity 21
Reactant of Route 2
Reactant of Route 2
Sorafenib impurity 21

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.